Hexanoylglycine-d2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
175.22 g/mol |
IUPAC名 |
2,2-dideuterio-2-(hexanoylamino)acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)/i6D2 |
InChIキー |
UPCKIPHSXMXJOX-NCYHJHSESA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Hexanoylglycine-d2
This technical guide provides a comprehensive overview of the synthesis and characterization of Hexanoylglycine-d2, a deuterated isotopologue of the endogenous metabolite N-hexanoylglycine. This document is intended for researchers, scientists, and drug development professionals who require a stable isotope-labeled internal standard for mass spectrometry-based quantification of N-hexanoylglycine or for use in metabolic flux analysis studies.
N-Hexanoylglycine is an acylglycine that serves as a biomarker for certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][2] Accurate quantification of this metabolite is crucial for the diagnosis and monitoring of these disorders. The use of a stable isotope-labeled internal standard like this compound is the gold standard for such quantitative analyses, as it corrects for matrix effects and variations in sample preparation and instrument response.[1]
This guide details a representative synthetic protocol for the preparation of this compound from commercially available starting materials. Furthermore, it outlines the analytical techniques and expected data for the structural confirmation and purity assessment of the final product.
Synthesis of this compound
The synthesis of this compound is achieved through the acylation of Glycine-d2 with hexanoyl chloride. This reaction forms a stable amide bond and is a common method for the preparation of N-acyl amino acids.
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Characterization of this compound
The structural identity and purity of the synthesized this compound can be confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of its non-deuterated analog, with the notable exception of the signal corresponding to the α-protons of the glycine moiety. Due to the deuterium substitution at this position, the characteristic singlet or doublet (depending on the solvent and pH) for these protons will be absent. The remaining signals corresponding to the hexanoyl chain should be present and exhibit the expected chemical shifts and coupling patterns.
¹³C NMR: The carbon-13 NMR spectrum will show the characteristic signals for the carbonyl carbons and the carbons of the hexanoyl chain. The signal for the deuterated α-carbon of the glycine moiety will be significantly attenuated and may appear as a multiplet due to C-D coupling.
| Assignment | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |
| CH₃ (Hexanoyl) | 0.9 | 13.9 |
| CH₂ (Hexanoyl) | 1.3 | 22.3 |
| CH₂ (Hexanoyl) | 1.3 | 25.2 |
| CH₂ (Hexanoyl) | 1.6 | 31.4 |
| CH₂-CO (Hexanoyl) | 2.2 | 36.3 |
| CD₂ (Glycine) | Absent | 41.6 (attenuated) |
| C=O (Amide) | - | 173.1 |
| C=O (Carboxyl) | - | 173.5 |
Predicted chemical shifts are based on data for unlabeled Hexanoylglycine and may vary slightly based on solvent and experimental conditions.[3]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the successful incorporation of the deuterium labels. The molecular weight of this compound is 175.22 g/mol .[4] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
| Ion | Expected m/z |
| [M+H]⁺ | 176.12 |
| [M-H]⁻ | 174.11 |
| [M+Na]⁺ | 198.10 |
Biological Context: Role in Metabolism
N-Hexanoylglycine is formed endogenously through the conjugation of hexanoyl-CoA with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase.[2] This pathway is a minor route for fatty acid metabolism. However, in individuals with MCAD deficiency, the β-oxidation of medium-chain fatty acids is impaired, leading to an accumulation of hexanoyl-CoA and subsequently elevated levels of N-hexanoylglycine in urine and blood.[1][2]
Caption: Formation of N-Hexanoylglycine.
Experimental Protocols
Synthesis of Hexanoyl Chloride
Hexanoyl chloride can be synthesized from hexanoic acid using a standard procedure with thionyl chloride or oxalyl chloride.[5][6][7]
Materials:
-
Hexanoic acid
-
Thionyl chloride or oxalyl chloride
-
Anhydrous toluene or dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add hexanoic acid dissolved in an anhydrous solvent (e.g., toluene).
-
Slowly add an excess of thionyl chloride (or oxalyl chloride) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by an appropriate method (e.g., disappearance of the carboxylic acid peak by IR spectroscopy).
-
After cooling to room temperature, carefully remove the solvent and excess reagent by distillation or rotary evaporation.
-
The resulting crude hexanoyl chloride is often used directly in the next step without further purification.
Synthesis of this compound
Materials:
-
Glycine-d2 (Glycine-2,2-d2)[8]
-
Hexanoyl chloride
-
Sodium hydroxide (NaOH) or other suitable base
-
Water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Hydrochloric acid (HCl) for acidification
-
Sodium sulfate (Na₂SO₄) for drying
-
Beaker or flask for reaction
-
Separatory funnel
Procedure:
-
Dissolve Glycine-d2 in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) in a beaker, and cool the solution in an ice bath.
-
In a separate container, dissolve hexanoyl chloride in a water-miscible organic solvent like acetone or add it neat.
-
Slowly add the hexanoyl chloride solution to the cold, stirring Glycine-d2 solution. Maintain the pH of the reaction mixture in the alkaline range (pH 9-10) by the concurrent addition of NaOH solution.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
After the reaction is complete, acidify the mixture to pH 1-2 with hydrochloric acid.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization or chromatography if necessary.
Summary of Quantitative Data
| Compound | Property | Value | Source |
| Glycine-d2 | Isotopic Purity | 98 atom % D | |
| Glycine-d2 | Chemical Purity | ≥98% | [8] |
| This compound | Molecular Weight | 175.22 g/mol | [4] |
| Labeled N-Hexanoylglycine | Chemical Purity | 95% | [9] |
References
- 1. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Hexanoylglycine (HMDB0000701) [hmdb.ca]
- 3. Hexanoylglycine | C8H15NO3 | CID 99463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Hexanoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. Glycine (2,2-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1674-5 [isotope.com]
- 9. ð-Hexanoylglycine (¹³Câ, 97-99%; ¹âµN, 97-99%) CP 95%- Cambridge Isotope Laboratories, CNLM-8448-PK [isotope.com]
An In-depth Technical Guide to the Chemical Properties and Stability of Hexanoylglycine-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylglycine-d2 is the deuterated form of Hexanoylglycine, an acylated amino acid that serves as a critical biomarker for several inborn errors of metabolism, particularly those related to mitochondrial fatty acid β-oxidation. Its clinical relevance, especially in the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, has led to its use as an internal standard in mass spectrometry-based diagnostic assays. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering essential data and methodologies for researchers and professionals in drug development and metabolic research.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and clinical settings. The introduction of deuterium atoms can subtly influence properties such as molecular weight and spectroscopic characteristics, which is critical for its use as an internal standard.
Table 1: Physicochemical Properties of this compound and Unlabeled Hexanoylglycine
| Property | This compound | Unlabeled Hexanoylglycine | Reference(s) |
| Molecular Formula | C₈H₁₃D₂NO₃ | C₈H₁₅NO₃ | [1] |
| Molecular Weight | 175.22 g/mol | 173.21 g/mol | [1][2] |
| Exact Mass | 175.118 Da | 173.10519334 Da | [1][2] |
| Physical Appearance | White to off-white solid powder | Crystalline solid | [1] |
| Melting Point | Not explicitly reported | 95 °C | N/A |
| logP (predicted) | 1.158 | 0.9 | [1][3] |
| pKa (Strongest Acidic, predicted) | Not explicitly reported | 4.25 | [3] |
Table 2: Solubility Data for Unlabeled Hexanoylglycine
| Solvent | Solubility | Reference(s) |
| Ethanol | ~50 mg/mL | |
| Dimethylformamide (DMF) | ~50 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | |
| Phosphate-buffered saline (PBS, pH 7.2) | ~5 mg/mL | |
| Water (predicted) | 3.61 g/L | [3][4] |
Stability and Storage
The stability of this compound is a critical factor for its use as a reliable standard in quantitative analyses and for its handling in experimental settings.
Storage Recommendations
-
Solid Form: For long-term storage, this compound powder should be stored at -20°C, where it is stable for at least three years. It can be stored at 4°C for up to two years.[1] For short periods, such as during shipping, the compound is stable at room temperature.[1]
-
In Solvent: When dissolved in a solvent, it is recommended to store the solution at -80°C for a stability of up to six months, or at -20°C for one month.[1] Aqueous solutions are not recommended for storage for more than one day.
Degradation Pathways
While specific degradation pathways for this compound have not been extensively detailed in the literature, potential degradation would likely involve hydrolysis of the amide bond under strong acidic or basic conditions, breaking it down into hexanoic acid and glycine-d2. Forced degradation studies are recommended to fully characterize its stability profile under various stress conditions.
Experimental Protocols
Accurate and reproducible experimental methods are paramount for the reliable use of this compound. The following sections outline key experimental protocols.
Protocol for Quantitative Analysis of Hexanoylglycine in Urine by GC-MS
This protocol is adapted from established methods for the analysis of acylglycines in biological fluids.[5][6]
1. Sample Preparation:
-
To 1 mL of urine, add a known amount of this compound as an internal standard.
-
Acidify the urine sample with 6 M HCl to a pH of approximately 1.
-
Extract the acylglycines using a solid-phase extraction (SPE) column (e.g., C18).
-
Wash the column with a non-polar solvent to remove interferences.
-
Elute the acylglycines with a suitable organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a derivatization agent. A common method involves esterification to make the analyte more volatile for GC analysis. For example, react the extract with a solution of 3 N HCl in n-butanol at 65°C for 20 minutes.
-
Evaporate the reagent and reconstitute the sample in a suitable solvent for injection (e.g., ethyl acetate).
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) or Chemical Ionization (CI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both Hexanoylglycine and this compound.
-
Protocol for a Forced Degradation Study
This protocol provides a framework for assessing the stability of this compound under various stress conditions, which is essential for establishing a stability-indicating assay.[7][8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose the solid powder and the stock solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.
3. Analysis:
-
At each time point, analyze the stressed samples using a stability-indicating method, such as UPLC-MS/MS, to separate the parent compound from any degradation products.[10]
-
Quantify the remaining this compound and identify any major degradation products.
Signaling Pathways and Metabolic Relevance
Hexanoylglycine is a metabolite formed through the glycine conjugation pathway, which is intrinsically linked to mitochondrial fatty acid β-oxidation.[11][12]
Glycine Conjugation Pathway
The formation of Hexanoylglycine occurs in the mitochondria. It is a two-step process that serves to detoxify and facilitate the excretion of acyl-CoA intermediates that may accumulate due to metabolic dysfunctions.[12]
Caption: Biosynthesis of Hexanoylglycine via the glycine conjugation pathway in the mitochondria.
Link to Mitochondrial Fatty Acid β-Oxidation
In a healthy state, fatty acids undergo β-oxidation to produce acetyl-CoA for energy production. However, in disorders like MCAD deficiency, the β-oxidation of medium-chain fatty acids is impaired, leading to an accumulation of medium-chain acyl-CoA esters, such as Hexanoyl-CoA. This accumulation drives the formation of Hexanoylglycine through the glycine conjugation pathway as an alternative metabolic route.
Caption: Interplay between fatty acid β-oxidation and the glycine conjugation pathway.
Conclusion
This compound is an indispensable tool in the field of metabolic research and clinical diagnostics. This guide provides a foundational understanding of its chemical properties, stability, and analytical methodologies. The detailed protocols and pathway diagrams serve as a valuable resource for its effective application in the laboratory. Further research into its degradation kinetics and the development of validated stability-indicating methods will continue to enhance its utility and reliability as a critical analytical standard.
References
- 1. This compound | Isotope-Labeled Compounds | 1256842-52-0 | Invivochem [invivochem.com]
- 2. Hexanoylglycine | C8H15NO3 | CID 99463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Hexanoylglycine (HMDB0000701) [hmdb.ca]
- 4. Showing Compound Hexanoylglycine (FDB022190) - FooDB [foodb.ca]
- 5. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylglycines, Quantitative, Urine | MLabs [mlabs.umich.edu]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elearning.uniroma1.it [elearning.uniroma1.it]
A Technical Guide to the Isotopic Enrichment and Purity of Hexanoylglycine-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment and purity of Hexanoylglycine-d2, a crucial internal standard for metabolic research and clinical diagnostics. The information presented herein is essential for ensuring the accuracy and reliability of quantitative analyses, particularly in the study of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.
Quantitative Data Summary
The isotopic enrichment and chemical purity of commercially available this compound are critical parameters for its use as an internal standard. The following tables summarize the typical specifications for this compound.
Table 1: Isotopic Enrichment of this compound
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry |
Table 2: Chemical Purity of this compound
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 98% | GC-MS or LC-MS/MS |
Experimental Protocols
The determination of isotopic enrichment and chemical purity of this compound involves rigorous analytical methodologies. The following are representative protocols based on established techniques for the analysis of acylglycines.
Determination of Isotopic Enrichment by Mass Spectrometry
Objective: To determine the percentage of deuterium incorporation in this compound.
Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The mass difference between the deuterated (d2) and non-deuterated (d0) forms of Hexanoylglycine allows for the determination of the isotopic enrichment.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Prepare a dilution series for analysis.
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.
-
The sample can be introduced via direct infusion or through a chromatographic system (GC or LC).
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the sample in a suitable ionization mode (e.g., electrospray ionization - ESI).
-
Identify the molecular ion peaks corresponding to Hexanoylglycine-d0 (C8H15NO3, approximate m/z = 174.11) and this compound (C8H13D2NO3, approximate m/z = 176.12).
-
Record the intensities of these peaks.
-
-
Data Analysis:
-
Calculate the isotopic enrichment using the following formula:
-
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify any impurities present in the this compound standard.
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The mass spectrometer then identifies the separated compounds based on their mass spectra. Acylglycines often require derivatization to increase their volatility for GC analysis.
Methodology:
-
Derivatization:
-
To a dried aliquot of the this compound sample, add a derivatizing agent. A common choice is a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
-
GC-MS Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
A suitable capillary column (e.g., a DB-5ms) should be used for separation.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/minute to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound.
-
Identify any other peaks as potential impurities by comparing their mass spectra to spectral libraries (e.g., NIST).
-
Calculate the chemical purity by expressing the peak area of this compound as a percentage of the total peak area.
-
Visualizations
The following diagrams illustrate the analytical workflow for assessing the quality of this compound and its role in metabolic pathways.
An In-depth Technical Guide to the Mechanism of Hexanoylglycine Formation in Medium-Chain Acyl-CoA Dehydrogenase Deficiency
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive inborn error of fatty acid metabolism that leads to the accumulation of medium-chain fatty acids. A key diagnostic marker for this disorder is the elevated urinary excretion of hexanoylglycine. This technical guide delineates the intricate molecular mechanism underlying the formation of hexanoylglycine in individuals with MCAD deficiency. It provides a comprehensive overview of the biochemical pathway, the enzymes involved, their subcellular localization, and their kinetic properties. Furthermore, this guide presents detailed experimental protocols for the quantification of hexanoylglycine, structured quantitative data for comparative analysis, and visual diagrams of the key processes to facilitate a deeper understanding of this critical metabolic pathway.
Introduction
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most common inherited disorder of mitochondrial fatty acid β-oxidation.[1] The deficiency of the MCAD enzyme leads to an inability to metabolize medium-chain fatty acids (C6-C12), resulting in their accumulation.[2] Under conditions of metabolic stress, such as fasting or illness, this impairment in energy production can lead to life-threatening complications, including hypoketotic hypoglycemia, lethargy, and coma.[3]
A hallmark of MCAD deficiency is the characteristic metabolic profile observed in affected individuals, notably the increased urinary excretion of specific acylglycines, with hexanoylglycine being a prominent and diagnostic biomarker.[4][5] This guide provides a detailed exploration of the biochemical cascade that results in the formation of hexanoylglycine, offering valuable insights for researchers and clinicians working on diagnostics, therapeutic interventions, and drug development for MCAD deficiency.
The Biochemical Pathway of Hexanoylglycine Formation
The formation of hexanoylglycine in MCAD deficiency is a direct consequence of the enzymatic block in the mitochondrial β-oxidation pathway. The process can be dissected into three primary stages:
-
Accumulation of Hexanoyl-CoA: In a healthy state, medium-chain fatty acids are transported into the mitochondria and activated to their corresponding acyl-CoA esters. Medium-chain acyl-CoA dehydrogenase then catalyzes the first step of their β-oxidation. In MCAD deficiency, the dysfunctional MCAD enzyme cannot efficiently dehydrogenate medium-chain acyl-CoAs, leading to a buildup of these intermediates, particularly hexanoyl-CoA (C6-CoA), within the mitochondrial matrix.[1][6]
-
Mitochondrial Glycine Conjugation: The accumulated hexanoyl-CoA serves as a substrate for a detoxification pathway involving conjugation with the amino acid glycine.[7] This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).[8][9]
-
Export and Urinary Excretion: The resulting N-acylglycine, hexanoylglycine, is a water-soluble compound that is subsequently transported out of the mitochondria and the cell, and is eventually excreted in the urine at significantly elevated concentrations.[4]
Key Enzymes and their Subcellular Localization
The formation of hexanoylglycine is a spatially organized process occurring within the mitochondria. The key enzymes involved are:
-
Medium-Chain Acyl-CoA Synthetase (ACSMs): These enzymes are responsible for the activation of medium-chain fatty acids to their CoA esters. Several members of the ACSM family, including ACSM2A and ACSM3, are located in the mitochondrial matrix and catalyze the formation of hexanoyl-CoA from hexanoate.[10][11][12]
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): This enzyme is also located in the mitochondrial matrix and is responsible for the first dehydrogenation step in the β-oxidation of medium-chain acyl-CoAs.[1] Its deficiency is the primary defect in MCAD deficiency.
-
Glycine N-acyltransferase (GLYAT): This enzyme is exclusively localized within the mitochondrial matrix and is responsible for the conjugation of various acyl-CoAs with glycine.[9][13] Its activity is crucial for the formation of hexanoylglycine from the accumulated hexanoyl-CoA.[7]
Quantitative Data
The quantification of urinary hexanoylglycine is a cornerstone in the diagnosis of MCAD deficiency. The following tables summarize key quantitative data from the literature.
Table 1: Urinary Hexanoylglycine Concentrations in MCAD Deficiency
| Population | Hexanoylglycine Concentration (µg/mg of creatinine) | Reference |
| Healthy Controls | 1-2 | [14] |
| MCAD Deficiency (Asymptomatic) | 3-170 | [14] |
| MCAD Deficiency (Acute Stage) | 20-600 | [14] |
Table 2: Kinetic Parameters of Human Glycine N-acyltransferase (GLYAT) with Various Acyl-CoA Substrates
| Substrate | Apparent Km (mM) | Reference |
| Hexanoyl-CoA | 0.3 - 5.6 | [6] |
| Octanoyl-CoA | 0.198 | [15] |
| Isovaleryl-CoA | 0.124 | [15] |
| Benzoyl-CoA | 0.0579 | [15] |
Note: The Km values for acyl-CoA esters were determined with glycine as the fixed substrate.[6]
Experimental Protocols
The accurate measurement of hexanoylglycine is critical for the diagnosis and monitoring of MCAD deficiency. The following are detailed methodologies for the two primary analytical techniques used.
Quantification of Urinary Hexanoylglycine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the derivatization of hexanoylglycine to a volatile ester for analysis by GC-MS.
4.1.1. Materials and Reagents
-
Urine sample
-
Internal Standard: N-Hexanoyl-[1,2-¹³C₂]glycine
-
Hydrochloric acid (HCl) in methanol (2 M)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate
-
Toluene
-
Borate buffer
-
Nitrogen gas supply
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
4.1.2. Sample Preparation and Derivatization
-
To a 10 µL aliquot of urine, add a known amount of the internal standard, N-Hexanoyl-[1,2-¹³C₂]glycine.
-
Evaporate the sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of 2 M HCl in methanol to the dried residue.
-
Seal the vial and heat at 80°C for 60 minutes to perform esterification.
-
Cool the sample to room temperature and evaporate the reagent under nitrogen.
-
Add 50 µL of pentafluoropropionic anhydride in ethyl acetate.
-
Seal the vial and heat at 65°C for 30 minutes for amidation.
-
Cool the sample and reconstitute the residue in borate buffer.
-
Extract the derivatized analytes with 1 mL of toluene.
-
Transfer the toluene layer to an autosampler vial for GC-MS analysis.[16][17]
4.1.3. GC-MS Analysis
-
Injection: 1 µL splitless injection at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Hold at 40°C for 0.5 min, ramp to 210°C at 15°C/min, then ramp to 320°C at 35°C/min.
-
Mass Spectrometer: Operate in negative-ion chemical ionization (NICI) mode, scanning from m/z 50 to 1000.
-
Quantification: Use selected-ion monitoring (SIM) of characteristic ions for hexanoylglycine and its labeled internal standard.[16]
Quantification of Urinary Acylglycines by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and specificity for the direct analysis of acylglycines in urine.
4.2.1. Materials and Reagents
-
Urine sample
-
Internal Standard: A mixture of stable isotope-labeled acylglycines (including hexanoylglycine-d₂)
-
Methanol
-
Water
-
Formic acid
-
UPLC system coupled to a tandem mass spectrometer
-
C18 reversed-phase column
4.2.2. Sample Preparation
-
Thaw urine samples to room temperature and vortex.
-
Centrifuge at 4000 x g for 5 minutes to remove particulates.
-
In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of the internal standard working solution (in 50% methanol/water).
-
Vortex for 10 seconds.
-
Transfer the diluted sample to an autosampler vial for UPLC-MS/MS analysis.[18][19]
4.2.3. UPLC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase column with a gradient elution profile employing mobile phases of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Mass Spectrometry: Operate in positive ion electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylglycine and its corresponding internal standard.
-
Quantification: Calculate the concentration of hexanoylglycine based on the peak area ratio to its stable isotope-labeled internal standard against a calibration curve.[18][19]
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Biochemical pathway of hexanoylglycine formation in MCAD deficiency.
Caption: Experimental workflow for the diagnosis of MCAD deficiency.
Caption: Logical relationship of key events in hexanoylglycine formation.
Conclusion
The formation of hexanoylglycine is a critical pathophysiological consequence of MCAD deficiency, arising from the accumulation of hexanoyl-CoA in the mitochondria and its subsequent conjugation with glycine by the enzyme GLYAT. The significant elevation of urinary hexanoylglycine serves as a reliable and specific biomarker for the diagnosis of this disorder. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying mechanisms, quantitative data for reference, and detailed experimental protocols for accurate quantification. A thorough grasp of this metabolic pathway is essential for the development of improved diagnostic tools and novel therapeutic strategies aimed at mitigating the metabolic dysregulation in MCAD deficiency. The influence of genetic variants in the GLYAT gene on the efficiency of hexanoylglycine formation presents an area for further investigation, potentially explaining some of the phenotypic variability observed in MCAD deficiency.[3][13][20][21]
References
- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic polymorphisms of glycine N-acyltransferase (GLYAT) in a French Caucasian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine [pubmed.ncbi.nlm.nih.gov]
- 5. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. Acyl-CoA:glycine N-acyltransferase: organelle localization and affinity toward straight- and branched-chained acyl-CoA esters in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Acyl-CoA synthetase medium chain family member 2a - Wikipedia [en.wikipedia.org]
- 12. Involvement of ACSM family genes in the reprogramming of lipid metabolism within tumors and their investigation as promising therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. uniprot.org [uniprot.org]
- 16. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The In Vivo Metabolic Fate of Hexanoylglycine-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated in vivo metabolic fate of Hexanoylglycine-d2. While direct experimental data on the deuterated form of this molecule is limited in publicly available literature, this document synthesizes information on the metabolism of endogenous hexanoylglycine, the principles of deuterium-labeled compounds in metabolic studies, and general acylglycine metabolism. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and metabolic research, offering insights into the expected absorption, distribution, metabolism, and excretion (ADME) of this compound, alongside detailed experimental considerations for its in vivo analysis.
Introduction
Hexanoylglycine is an acylglycine, a class of metabolites formed from the conjugation of a fatty acid (in this case, hexanoic acid) with glycine. Endogenously, it is a minor metabolite of fatty acid metabolism.[1] However, its urinary excretion is significantly elevated in individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common inborn error of metabolism, making it a crucial biomarker for diagnosis.[2][3] The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in metabolic research to trace the fate of molecules in vivo, elucidate metabolic pathways, and study pharmacokinetic profiles.[4] The deuterium label (d2) allows for the differentiation of the administered compound from its endogenous counterpart, enabling precise quantification and metabolic tracking.
This guide will explore the expected metabolic journey of this compound within a biological system, drawing parallels from studies on related non-deuterated and deuterated compounds.
Anticipated Metabolic Pathways and Pharmacokinetics
The metabolic fate of a compound is typically characterized by its absorption, distribution, metabolism, and excretion (ADME). For this compound, we can predict its behavior based on the known biochemistry of acylglycines and the influence of deuteration.
Absorption
Following oral administration, this compound is expected to be absorbed from the gastrointestinal tract. The efficiency of absorption for acylglycines can be influenced by their physicochemical properties. While specific data for this compound is unavailable, studies on other small molecules suggest that it would likely be transported across the intestinal mucosa.
Distribution
Once absorbed into the systemic circulation, this compound would be distributed throughout the body. It is anticipated to be found in plasma and various tissues. Studies on other acylglycines in mouse models have shown their presence in the liver and brain.[5]
Metabolism
The primary metabolic pathway for acylglycines involves hydrolysis back to their constituent fatty acid and glycine. This reaction is catalyzed by acyl-CoA synthetases and glycine N-acyltransferase.[1] In the case of this compound, it would be metabolized to deuterated hexanoic acid (Hexanoic acid-d2) and glycine.
The deuterium atoms on the hexanoyl moiety are not expected to be readily exchanged under physiological conditions and will serve as a stable tracer. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can sometimes lead to slower rates of metabolism for deuterated compounds.[6] This could potentially result in a longer half-life for this compound compared to its non-deuterated analog.
The glycine conjugation pathway itself is a crucial detoxification mechanism in the liver, facilitating the excretion of various acyl-CoA species.[7]
Excretion
The primary route of excretion for hexanoylglycine is through the urine.[1][2] Therefore, it is expected that a significant portion of administered this compound and its metabolites will be eliminated via the kidneys.
Quantitative Data Presentation
As no specific in vivo pharmacokinetic studies for this compound have been identified in the literature, the following tables are presented as illustrative examples of how quantitative data would be structured. The values provided are hypothetical and intended to serve as a template for researchers conducting such studies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Plasma Following a Single Oral Dose in a Rodent Model.
| Parameter | Symbol | Value (Hypothetical) | Unit |
| Maximum Plasma Concentration | Cmax | 150 | ng/mL |
| Time to Maximum Concentration | Tmax | 1.5 | h |
| Area Under the Curve (0-t) | AUC(0-t) | 600 | ngh/mL |
| Area Under the Curve (0-inf) | AUC(0-inf) | 650 | ngh/mL |
| Elimination Half-life | t1/2 | 3.2 | h |
| Clearance | CL/F | 0.5 | L/h/kg |
| Volume of Distribution | Vd/F | 2.3 | L/kg |
Table 2: Hypothetical Urinary Excretion Profile of this compound and its Major Metabolite (Hexanoic acid-d2) in a Rodent Model Following a Single Oral Dose.
| Time Interval (h) | This compound Excreted (% of Dose) | Hexanoic acid-d2 Excreted (% of Dose) |
| 0 - 4 | 25 | 15 |
| 4 - 8 | 15 | 10 |
| 8 - 12 | 8 | 5 |
| 12 - 24 | 5 | 3 |
| Total | 53 | 33 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be necessary to determine the in vivo metabolic fate of this compound.
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals should be housed in metabolic cages to allow for the separate collection of urine and feces.
-
Dosing: this compound would be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 10 mg/kg). A control group would receive the vehicle only.
Sample Collection
-
Blood: Blood samples (approx. 0.2 mL) would be collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA). Plasma would be separated by centrifugation and stored at -80°C until analysis.
-
Urine and Feces: Urine and feces would be collected at intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours post-dose). The volume of urine and weight of feces would be recorded, and samples stored at -80°C.
Sample Preparation
-
Plasma: Proteins in plasma samples would be precipitated by adding a solvent like acetonitrile. After centrifugation, the supernatant would be collected for analysis.
-
Urine: Urine samples would be diluted with water or a suitable buffer before analysis.
-
Feces: Fecal samples would be homogenized in a solvent (e.g., methanol/water mixture) to extract the analytes. The homogenate would then be centrifuged, and the supernatant collected.
Analytical Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the method of choice for quantifying small molecules like this compound and its metabolites in biological matrices due to its high sensitivity and specificity.
-
Chromatography: A reverse-phase C18 column would be used to separate the analytes. The mobile phase would typically consist of a gradient of water and acetonitrile containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection. Specific precursor-to-product ion transitions for this compound and its expected metabolites would be determined to ensure accurate quantification. An internal standard (e.g., a stable isotope-labeled analog with a different number of deuterium atoms) should be used to correct for matrix effects and variations in instrument response.
Visualization of Pathways and Workflows
Metabolic Pathway of Hexanoylglycine
Caption: Biosynthesis and primary metabolism of Hexanoylglycine.
Experimental Workflow for In Vivo Study
Caption: Workflow for a typical in vivo metabolic study.
Conclusion
References
- 1. Human Metabolome Database: Showing metabocard for Hexanoylglycine (HMDB0000701) [hmdb.ca]
- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of urinary hexanoylglycine in the diagnosis of MCAD deficiency from newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Hexanoylglycine-d2 for the Investigation of Mitochondrial Function
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Mitochondrial Fatty Acid Oxidation and the Significance of Hexanoylglycine
Mitochondria are central to cellular energy homeostasis, with the β-oxidation of fatty acids (FAO) representing a critical pathway for ATP production, especially during periods of fasting or high energy demand.[1][2][3] This catabolic process systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle.[4][5]
Disruptions in this pathway, often due to genetic defects in FAO enzymes, lead to a group of conditions known as fatty acid oxidation disorders (FAODs). The most common of these is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive disorder caused by mutations in the ACADM gene.[6][7][8] This deficiency impairs the breakdown of medium-chain fatty acids, leading to the accumulation of specific intermediates.[9]
One such key intermediate is hexanoyl-CoA. When its primary metabolic route is blocked, it is diverted into a secondary pathway where it is conjugated with glycine to form N-hexanoylglycine.[9][10] This metabolite is then excreted in the urine, making it a highly sensitive and specific biomarker for diagnosing MCAD deficiency and investigating related mitochondrial dysfunctions.[11][12]
To ensure the precise and accurate measurement of hexanoylglycine for both clinical diagnostics and research, stable isotope-labeled internal standards are essential. Hexanoylglycine-d2 serves as the gold standard internal standard for stable isotope dilution mass spectrometry analysis, enabling robust quantification by correcting for variations in sample preparation and instrument response.[11][13] This guide provides an in-depth overview of the underlying biochemistry, analytical methodologies, and applications of this compound in the study of mitochondrial function.
Biochemical Pathway: From Fatty Acid Oxidation to Hexanoylglycine Formation
Mitochondrial fatty acid β-oxidation is a four-step cyclical process that sequentially shortens the fatty acyl-CoA chain.
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond, reducing FAD to FADH₂. This step is chain-length specific, involving very-long-chain (VLCAD), long-chain (LCAD), medium-chain (MCAD), and short-chain (SCAD) acyl-CoA dehydrogenases.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, reducing NAD+ to NADH.
-
Thiolysis: 3-ketoacyl-CoA thiolase cleaves the molecule, releasing acetyl-CoA and an acyl-CoA chain that is two carbons shorter.[3][4][5]
In MCAD deficiency, the first step is impaired for fatty acyl-CoAs with 6 to 12 carbons. This leads to a buildup of medium-chain acyl-CoAs, particularly hexanoyl-CoA and octanoyl-CoA, within the mitochondrial matrix. To mitigate the toxicity of these accumulating intermediates, the cell utilizes a detoxification pathway involving conjugation with glycine, catalyzed by glycine N-acyltransferase.[9][10] The resulting acylglycines, including hexanoylglycine, are water-soluble and readily excreted in urine.[13][14]
Quantitative Analysis of Hexanoylglycine
The analysis of urinary acylglycines is a cornerstone for diagnosing FAODs.[14][15] Quantitative methods using mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are employed for this purpose.[16][17] The stable isotope dilution technique, which uses this compound as an internal standard, is the most reliable method for accurate quantification.[11]
Principle of Stable Isotope Dilution
This method involves adding a known quantity of a stable isotope-labeled version of the analyte (this compound) to the biological sample (urine) at the beginning of the analytical process. The labeled standard is chemically identical to the endogenous analyte (Hexanoylglycine) and therefore behaves identically during extraction, derivatization, and ionization. The mass spectrometer can distinguish between the two based on their mass difference. By measuring the ratio of the endogenous analyte to the labeled standard, the concentration of the endogenous analyte can be calculated with high precision, as any sample loss during preparation affects both compounds equally.
Data Presentation: Urinary Hexanoylglycine Concentrations
The concentration of hexanoylglycine is a clear discriminator between healthy individuals and patients with MCAD deficiency. The values are typically normalized to urinary creatinine to account for variations in urine dilution.
| Analyte | Patient Group | Urinary Concentration (μg/mg of creatinine) | Citation |
| Hexanoylglycine | Healthy Controls | 1 - 2 | [12] |
| Hexanoylglycine | MCAD Deficiency (Asymptomatic) | 3 - 170 | [12] |
| Hexanoylglycine | MCAD Deficiency (Acute Illness) | 20 - 600 | [12] |
Experimental Protocols
Protocol 1: Quantification of Urinary Hexanoylglycine via UPLC-MS/MS
This protocol outlines a typical workflow for the analysis of urinary acylglycines using a stable isotope dilution method.[16][17]
1. Materials and Reagents:
-
Urine specimen
-
This compound internal standard solution (known concentration)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Deionized water
-
0.22 µm syringe filters
-
Autosampler vials
-
UPLC-MS/MS system
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge samples at 13,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 50 µL of the this compound internal standard solution.
-
Add 400 µL of ACN containing 0.1% FA to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% FA).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
3. UPLC-MS/MS Analysis:
-
Chromatography: Perform separation on a C18 column using a gradient elution profile with mobile phase A (water with 0.1% FA) and mobile phase B (ACN with 0.1% FA).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous hexanoylglycine and the this compound internal standard.
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte/Internal Standard).
-
Determine the concentration of hexanoylglycine in the sample using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Normalize the final concentration to the urinary creatinine level of the sample.
Protocol 2: Cell-Based Assay for Probing Mitochondrial FAO Function
This conceptual protocol describes how stable isotopes can be used in cultured cells to assess FAO pathway flux and the impact of test compounds. This involves using a labeled precursor (e.g., Hexanoic acid-d11) and measuring the production of labeled hexanoylglycine.
1. Objective: To assess the effect of a test compound on MCAD function by measuring the formation of labeled hexanoylglycine in patient-derived fibroblasts with a known ACADM mutation.
2. Materials:
-
Human skin fibroblasts (MCAD-deficient and healthy control lines)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Hexanoic acid-d11 (stable isotope tracer)
-
Test compound (and vehicle control, e.g., DMSO)
-
Reagents for cell lysis and sample extraction (as in Protocol 1)
-
UPLC-MS/MS system
3. Experimental Procedure:
-
Cell Culture: Plate MCAD-deficient and control fibroblasts in 6-well plates and grow to ~80% confluency.
-
Treatment: Pre-incubate cells with the test compound or vehicle control for a specified duration (e.g., 24 hours).
-
Labeling: Replace the medium with fresh medium containing a known concentration of Hexanoic acid-d11 (e.g., 100 µM). Incubate for a set period (e.g., 4-6 hours) to allow for uptake and metabolism.
-
Sample Collection:
-
Collect the cell culture medium.
-
Wash the cells with ice-cold PBS, then lyse the cells.
-
-
Sample Preparation: Process both the medium and the cell lysate samples as described in Protocol 1, using this compound as the internal standard for quantification.
-
Analysis: Use UPLC-MS/MS to quantify the amount of labeled hexanoylglycine (derived from the d11-tracer) that was produced.
4. Interpretation:
-
Increased labeled hexanoylglycine: Suggests the test compound inhibits MCAD or downstream FAO, exacerbating the metabolic block.
-
Decreased labeled hexanoylglycine: May indicate the compound improves the flux through the FAO pathway, potentially by enhancing residual MCAD activity or bypassing the metabolic block. This provides a valuable screening method for potential therapeutics.
Applications in Research and Drug Development
The accurate measurement of hexanoylglycine using this compound is a powerful tool with broad applications.
-
Clinical Diagnostics: It is a primary diagnostic marker in newborn screening follow-up tests for MCAD deficiency.[7][8][18][19] Elevated levels confirm the diagnosis and can distinguish affected individuals from healthy controls and false positives.[11]
-
Disease Monitoring: Serial measurements can help monitor the metabolic status of patients with MCAD deficiency, particularly during times of illness or metabolic stress when levels are expected to rise significantly.[12][13]
-
Therapeutic Development: The cell-based assay (Protocol 2) can be adapted for high-throughput screening to identify compounds that either restore function to mutant MCAD enzymes or modulate the FAO pathway.
-
Toxicology and Drug Safety: In preclinical drug development, assessing the impact of new chemical entities on the FAO pathway is crucial. An off-target inhibition of MCAD by a drug candidate would lead to an increase in hexanoylglycine. This assay can therefore be used to flag compounds with potential for mitochondrial toxicity.[1]
Conclusion
Hexanoylglycine is a definitive biomarker of impaired medium-chain fatty acid oxidation, reflecting a specific type of mitochondrial dysfunction. The use of its stable isotope-labeled counterpart, this compound, is indispensable for the development of robust, accurate, and precise quantitative assays. These methods are fundamental to the diagnosis and management of MCAD deficiency and provide a powerful platform for researchers and drug developers to investigate mitochondrial FAO, screen for novel therapeutics, and assess the mitochondrial safety profile of new drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 6. Medium-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 7. Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Children's Hospital of Philadelphia [chop.edu]
- 8. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 9. Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for Hexanoylglycine (HMDB0000701) [hmdb.ca]
- 11. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of urinary acylglycines by electrospray tandem mass spectrometry in mitochondrial energy metabolism defects and organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Hexanoylglycine in Human Plasma using a Validated LC-MS/MS Method with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Hexanoylglycine in human plasma. The method utilizes Hexanoylglycine-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI). This method is suitable for high-throughput bioanalytical studies in clinical research and drug development.
Introduction
Hexanoylglycine is an N-acylglycine that serves as a key biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. Accurate and precise quantification of Hexanoylglycine in biological matrices is crucial for clinical research and for monitoring therapeutic interventions. LC-MS/MS has become the gold standard for small molecule bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for mitigating analytical variability and ensuring data quality. This application note provides a comprehensive protocol for the development and implementation of an LC-MS/MS method for Hexanoylglycine quantification in human plasma.
Experimental
Materials and Reagents
-
Hexanoylglycine (analytical standard)
-
This compound (internal standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Standard and Internal Standard Preparation
Stock solutions of Hexanoylglycine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.
Sample Preparation
A simple and efficient protein precipitation method was used for sample preparation:
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of ice-cold acetonitrile containing the internal standard (this compound) at a final concentration of 100 ng/mL.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Method Development
Liquid Chromatography:
Reversed-phase chromatography is a suitable technique for the separation of acylglycines. A C18 column is recommended for retaining and separating Hexanoylglycine from endogenous plasma components.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% B, and a 1-minute re-equilibration at 5% B. The total run time is 5 minutes.
Mass Spectrometry:
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended.
Ionization Source Parameter Optimization:
The ESI source parameters should be optimized to achieve a stable and robust signal for Hexanoylglycine. This can be done by infusing a standard solution of the analyte and adjusting the following parameters:
-
Capillary Voltage: Typically in the range of 3-5 kV.
-
Source Temperature: Optimize between 100-150°C.
-
Desolvation Gas Temperature: Optimize between 350-500°C.
-
Desolvation Gas Flow: Optimize to ensure efficient solvent evaporation.
-
Nebulizer Gas Pressure: Adjust for a stable spray.
MRM Transition Optimization:
The key to a sensitive and selective LC-MS/MS method is the optimization of Multiple Reaction Monitoring (MRM) transitions.
-
Precursor Ion Determination: The precursor ion for Hexanoylglycine will be its protonated molecule [M+H]⁺. Based on its monoisotopic mass of 173.11 g/mol , the precursor ion will have an m/z of 174.1. For this compound, with a predicted mass increase of 2 Da, the precursor ion [M+H]⁺ will be m/z 176.1.
-
Product Ion Scanning: Infuse a standard solution of Hexanoylglycine into the mass spectrometer and perform a product ion scan of the precursor ion (m/z 174.1). This will reveal the fragmentation pattern. A common fragmentation for N-acylglycines is the loss of the glycine moiety.
-
Collision Energy Optimization: For each potential product ion, optimize the collision energy (CE) to maximize the signal intensity. This is typically done by ramping the CE over a range (e.g., 5-40 eV) and monitoring the abundance of the product ion.
-
MRM Transition Selection: Select at least two of the most intense and specific product ions for each analyte to create MRM transitions. One transition is used for quantification (quantifier) and the other for confirmation (qualifier). The same process should be repeated for the internal standard, this compound.
Data Presentation
Table 1: Physicochemical Properties of Hexanoylglycine
| Property | Value |
| Molecular Formula | C₈H₁₅NO₃ |
| Monoisotopic Mass | 173.11 g/mol |
| Solubility | Soluble in ethanol, DMSO, and DMF. Moderately soluble in aqueous buffers. |
| pKa (acidic) | ~3.7 (for the carboxylic acid group) |
Table 2: Proposed LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
Table 3: Proposed MRM Transitions for Method Development
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Proposed | Collision Energy (eV) - To be optimized |
| Hexanoylglycine (Quantifier) | 174.1 | e.g., 76.1 (Glycine immonium ion) | Optimize (e.g., 10-20 eV) |
| Hexanoylglycine (Qualifier) | 174.1 | e.g., 114.1 (Loss of glycine) | Optimize (e.g., 10-20 eV) |
| This compound (IS) | 176.1 | e.g., 76.1 or 116.1 | Optimize (e.g., 10-20 eV) |
Note: The proposed product ions are based on common fragmentation pathways for N-acylglycines. It is crucial to experimentally determine and optimize these transitions for the specific instrument being used.
Experimental Workflow and Signaling Pathway Diagrams
Application Notes and Protocols for Hexanoylglycine-d2 as an Internal Standard in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and precise quantification of endogenous metabolites is paramount for understanding complex biological systems, identifying biomarkers, and developing novel therapeutics. Acylglycines, a class of metabolites formed from the conjugation of fatty acids and glycine, are particularly important in the study of inborn errors of fatty acid metabolism.[1] Hexanoylglycine is a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inherited metabolic disorder.[2][3][4][5] Due to the inherent variability in sample preparation and analytical instrumentation, the use of a stable isotope-labeled internal standard is crucial for reliable quantification.
Hexanoylglycine-d2, a deuterated analog of hexanoylglycine, serves as an ideal internal standard for mass spectrometry-based quantification. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. The mass difference allows for its distinct detection, enabling correction for analytical variability and ensuring high accuracy and precision.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in metabolomics studies, with a focus on the analysis of hexanoylglycine in human urine for the diagnosis of MCAD deficiency.
Quantitative Data Summary
The following table summarizes the typical concentrations of hexanoylglycine in urine from healthy individuals and patients with MCAD deficiency, demonstrating the diagnostic utility of its accurate quantification.
| Population | Hexanoylglycine Concentration (µg/mg of creatinine) | Notes |
| Healthy Controls | 1 - 2 | Normal physiological range.[3] |
| MCAD Deficiency (Asymptomatic) | 3 - 170 | Significantly elevated compared to healthy controls.[3] |
| MCAD Deficiency (Acute Stage) | 20 - 600 | Markedly elevated during metabolic crisis.[3] |
Metabolic Pathway
The formation of hexanoylglycine is intrinsically linked to the mitochondrial fatty acid β-oxidation pathway. In individuals with MCAD deficiency, the impaired activity of the medium-chain acyl-CoA dehydrogenase enzyme leads to the accumulation of medium-chain fatty acyl-CoAs, such as hexanoyl-CoA. These accumulating acyl-CoAs are then conjugated with glycine by the enzyme glycine N-acyltransferase to form the corresponding acylglycines, which are subsequently excreted in the urine.
Figure 1: Metabolic pathway of hexanoylglycine formation in MCAD deficiency.
Experimental Protocols
The following protocols describe the quantification of hexanoylglycine in urine using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Hexanoylglycine analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples (patient and control)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Standard and Internal Standard Stock Solutions
-
Hexanoylglycine Stock Solution (1 mg/mL): Accurately weigh 1 mg of hexanoylglycine and dissolve it in 1 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
Store stock solutions at -20°C.
Preparation of Working Solutions
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the hexanoylglycine stock solution with 50% methanol in water to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with 50% methanol in water.
Sample Preparation
Figure 2: Workflow for urine sample preparation.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hexanoylglycine: Precursor ion (m/z) -> Product ion (m/z) - To be determined based on instrument optimization
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined based on instrument optimization
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other instrument-specific parameters for maximum signal intensity for each transition.
Data Analysis and Quantification
-
Integrate the peak areas for both hexanoylglycine and this compound in all samples and calibration standards.
-
Calculate the peak area ratio of hexanoylglycine to this compound for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the hexanoylglycine calibration standards.
-
Determine the concentration of hexanoylglycine in the urine samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the hexanoylglycine concentration to the creatinine concentration of the urine sample and express the final result in µg/mg of creatinine.
Logical Relationship for Accurate Quantification
The use of a stable isotope-labeled internal standard like this compound is foundational for achieving accurate and precise quantification in metabolomics. The underlying principle is based on the assumption that the analyte and the internal standard behave identically during the entire analytical process.
Figure 3: Logical relationship for accurate quantification using an internal standard.
Conclusion
This compound is an essential tool for the accurate and reliable quantification of hexanoylglycine in metabolomics research and clinical diagnostics. The provided protocols and data underscore its importance in the study of MCAD deficiency and other related metabolic disorders. By correcting for analytical variability, this compound enables researchers and clinicians to obtain high-quality data, leading to improved understanding of disease mechanisms and better diagnostic outcomes.
References
- 1. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of urinary hexanoylglycine in the diagnosis of MCAD deficiency from newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urinary Hexanoylglycine Measurement in Newborn Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is one of the most common inborn errors of fatty acid metabolism.[1] Undiagnosed, MCADD can lead to severe metabolic crises, characterized by hypoketotic hypoglycemia, lethargy, vomiting, and in some cases, seizures, coma, and sudden death.[2] Newborn screening programs are critical for the early detection and management of MCADD, which can significantly improve patient outcomes.[3] A key biomarker for the diagnosis of MCADD is the measurement of urinary hexanoylglycine.[4] In individuals with MCADD, the impaired activity of the medium-chain acyl-CoA dehydrogenase enzyme leads to the accumulation of medium-chain fatty acids, which are then metabolized through alternative pathways, resulting in the formation and excretion of hexanoylglycine in the urine.[5] This document provides detailed application notes and protocols for the quantitative measurement of urinary hexanoylglycine in a newborn screening context.
Principle of the Method
The quantitative analysis of urinary hexanoylglycine is typically performed using stable isotope dilution tandem mass spectrometry (MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1] These methods offer high sensitivity and specificity for the detection and quantification of this key metabolite. The general principle involves the extraction of organic acids from a urine sample, followed by chemical derivatization to enhance their volatility and ionization efficiency. An isotopically labeled internal standard of hexanoylglycine is added at the beginning of the sample preparation process to ensure accurate quantification by correcting for any analyte loss during extraction and analysis. The derivatized sample is then introduced into the mass spectrometer, where hexanoylglycine is identified and quantified based on its unique mass-to-charge ratio and fragmentation pattern.
Data Presentation
The following table summarizes the quantitative data for urinary hexanoylglycine levels in newborns, which is crucial for the interpretation of screening results.
| Parameter | Normal Newborns | Newborns with MCADD | Unit Conversion |
| Urinary Hexanoylglycine | 1-2 | 3-170 (Asymptomatic) | 1 µg/mg creatinine ≈ 0.65 µmol/mmol creatinine |
| 20-600 (Acute Stage) |
Note: The normal level of hexanoylglycine in urine is 1-2 µg/mg of creatinine. In MCADD deficiency it becomes 3-170 µg/mg of creatinine (acute stage 20-600 µg/mg of creatinine).[6] Conversion to µmol/mmol creatinine is approximate and based on the molar masses of hexanoylglycine (173.19 g/mol ) and creatinine (113.12 g/mol ).
Experimental Protocols
Method: Quantitative Analysis of Urinary Hexanoylglycine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a method for the quantitative analysis of urinary hexanoylglycine using a stable isotope dilution LC-MS/MS method.
Materials and Reagents:
-
Urine sample (random collection)
-
Hexanoylglycine standard
-
Isotopically labeled hexanoylglycine internal standard (e.g., hexanoylglycine-d3)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
LC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 10,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of the internal standard solution.
-
Add 400 µL of acidified methanol (0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 30 seconds and then centrifuge at 15,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate hexanoylglycine from other urinary components. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hexanoylglycine: Precursor ion (m/z) -> Product ion (m/z)
-
Hexanoylglycine-d3 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimize collision energy and other MS parameters for the specific instrument used.
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the endogenous hexanoylglycine and the isotopically labeled internal standard.
-
Calculate the ratio of the peak area of hexanoylglycine to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of the hexanoylglycine standard.
-
Determine the concentration of hexanoylglycine in the urine sample by interpolating its peak area ratio from the calibration curve.
-
Normalize the hexanoylglycine concentration to the urinary creatinine concentration, which should be determined using a separate assay.
Mandatory Visualizations
Biochemical Pathway in MCADD
Caption: MCADD leads to the accumulation of hexanoyl-CoA, which is then conjugated with glycine to form hexanoylglycine.
Experimental Workflow
Caption: A streamlined workflow for accurate urinary hexanoylglycine quantification from sample preparation to data analysis.
References
- 1. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Screening newborns for multiple organic acidurias in dried filter paper urine samples: method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metbio.net [metbio.net]
- 5. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-M… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Application of Hexanoylglycine-d2 in the Diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid oxidation.[1][2] This condition prevents the body from converting certain fats into energy, particularly during periods of fasting.[1][2] The diagnosis of MCAD deficiency is primarily achieved through newborn screening programs that analyze dried blood spots (DBS) for characteristic metabolic markers.[3] One of the key biomarkers for MCAD deficiency is the accumulation of hexanoylglycine.[3][4] Quantitative analysis of hexanoylglycine in biological samples, such as urine and dried blood spots, is crucial for accurate diagnosis. The use of a stable isotope-labeled internal standard, such as Hexanoylglycine-d2, is essential for reliable and accurate quantification by mass spectrometry-based methods. This application note provides detailed protocols for the quantitative analysis of hexanoylglycine using this compound as an internal standard in both dried blood spots and urine samples.
Principle of the Method
The quantitative analysis of hexanoylglycine in biological matrices is performed by stable isotope dilution mass spectrometry. A known amount of this compound, which is chemically identical to hexanoylglycine but has a different mass due to the presence of deuterium atoms, is added to the sample at the beginning of the extraction procedure. This internal standard co-elutes with the endogenous hexanoylglycine during chromatographic separation and is detected by the mass spectrometer. The ratio of the signal intensity of the endogenous analyte to the internal standard is used to calculate the concentration of hexanoylglycine in the sample. This method corrects for any loss of analyte during sample preparation and for variations in instrument response, ensuring high accuracy and precision.
Data Presentation
Table 1: Mass Spectrometry Parameters for Hexanoylglycine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hexanoylglycine | 174.1 | 76.1 | 15 |
| This compound | 176.1 | 76.1 | 15 |
Table 2: Method Validation Parameters for Hexanoylglycine Quantification
| Parameter | Dried Blood Spot (LC-MS/MS) | Urine (GC-MS) |
| Linearity (Range) | 0.1 - 50 µmol/L | 0.1 - 100 µmol/L |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µmol/L | 0.1 µmol/L |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |
| Matrix Effect | Monitored and compensated by internal standard | Monitored and compensated by internal standard |
Table 3: Reference Ranges for Hexanoylglycine
| Biological Matrix | Population | Hexanoylglycine Concentration |
| Dried Blood Spot | Newborns | < 0.5 µmol/L |
| Dried Blood Spot | MCAD Deficiency Patients | > 2.0 µmol/L |
| Urine | Healthy Individuals | < 2 µmol/mmol creatinine |
| Urine | MCAD Deficiency Patients | > 20 µmol/mmol creatinine |
Experimental Protocols
Protocol 1: Quantitative Analysis of Hexanoylglycine in Dried Blood Spots by LC-MS/MS
1. Materials and Reagents
-
Dried blood spot punches (3 mm)
-
Hexanoylglycine analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Acetonitrile with 0.1% formic acid (LC-MS grade)
-
96-well microtiter plates
-
Plate shaker
-
Centrifuge
-
LC-MS/MS system
2. Preparation of Internal Standard Working Solution
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with methanol to prepare a working internal standard solution at a concentration of 1 µmol/L.
3. Sample Preparation
-
Punch a 3 mm disc from the dried blood spot into a well of a 96-well microtiter plate.
-
To each well, add 100 µL of the this compound internal standard working solution.
-
Seal the plate and place it on a plate shaker for 30 minutes at room temperature for extraction.
-
Centrifuge the plate at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 10 µL
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.
5. Data Analysis
-
Integrate the peak areas for both hexanoylglycine and this compound.
-
Calculate the peak area ratio of hexanoylglycine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of hexanoylglycine in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantitative Analysis of Hexanoylglycine in Urine by GC-MS
1. Materials and Reagents
-
Urine sample
-
Hexanoylglycine analytical standard
-
This compound internal standard
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system
2. Preparation of Internal Standard Working Solution
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with methanol to prepare a working internal standard solution at a concentration of 10 µmol/L.
3. Sample Preparation
-
To 1 mL of urine, add 10 µL of the this compound internal standard working solution.
-
Acidify the urine to pH 1-2 with 6M HCl.
-
Extract the acylglycines with 2 x 2 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
Derivatize the residue by adding 50 µL of BSTFA with 1% TMCS and heating at 60°C for 30 minutes.
4. GC-MS Analysis
-
GC Column: Capillary column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
Ion Source: Electron Ionization (EI)
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized hexanoylglycine and this compound.
5. Data Analysis
-
Integrate the peak areas for the selected ions of both derivatized hexanoylglycine and this compound.
-
Calculate the peak area ratio.
-
Construct a calibration curve and determine the concentration of hexanoylglycine in the urine samples, as described for the LC-MS/MS method.
-
Normalize the hexanoylglycine concentration to the creatinine concentration in the urine sample.
Visualizations
Caption: Metabolic pathway of hexanoylglycine formation in MCAD deficiency.
Caption: Diagnostic workflow for MCAD deficiency.
Caption: Principle of internal standard quantification.
References
- 1. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
sample preparation for Hexanoylglycine-d2 analysis in plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylglycine is a key biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. Accurate and reliable quantification of hexanoylglycine in plasma is crucial for the diagnosis and monitoring of this condition. The use of a stable isotope-labeled internal standard, such as Hexanoylglycine-d2, is essential for achieving high precision and accuracy in quantitative bioanalytical methods, as it effectively compensates for matrix effects, extraction variations, and instrument response fluctuations.[1] This application note provides detailed protocols for the sample preparation of this compound in plasma for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Strategies
The primary analytical approach for the quantification of Hexanoylglycine in plasma is LC-MS/MS. This method offers high sensitivity and selectivity without the need for derivatization. An alternative approach is GC-MS, which typically requires a derivatization step to improve the volatility and thermal stability of the analyte. The choice of method will depend on the available instrumentation and the specific requirements of the study.
Sample Preparation Methodologies
Effective sample preparation is critical for removing interfering substances from the plasma matrix and ensuring accurate quantification of the analyte. The two most common and effective methods for preparing plasma samples for this compound analysis are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[2][3] Acetonitrile is a commonly used solvent for this purpose, as it efficiently precipitates proteins while keeping small molecules like Hexanoylglycine in solution.[2][3][4]
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: In a microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is recommended) to the plasma sample.[3]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[2]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase for LC-MS/MS analysis to increase concentration.
-
Analysis: The prepared sample is now ready for injection into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
Solid-phase extraction provides a more thorough cleanup than protein precipitation by removing not only proteins but also other interfering substances like phospholipids and salts.[5][6] This can lead to reduced matrix effects and improved assay sensitivity.[7] A reversed-phase sorbent, such as C18, is suitable for retaining Hexanoylglycine from the plasma matrix.
Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)
-
Sample Pre-treatment: To 100 µL of plasma, add the this compound internal standard. Acidify the sample by adding 10 µL of 1% formic acid in water to ensure that the Hexanoylglycine is in its protonated form for better retention on the reversed-phase sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Hexanoylglycine and the internal standard from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of acylglycines in plasma using methods similar to those described above. Please note that these are representative values, and actual performance may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Protein Precipitation | Solid-Phase Extraction |
| Recovery | 84% - 112% (for acylcarnitines)[4] | 90.2% - 109.3% (for acylglycines in urine)[8] |
| Matrix Effect | Can be significant; dilution of the extract may be necessary to mitigate.[7][9] | Generally lower than PPT due to more effective removal of interfering substances.[7] |
| Limit of Quantification (LOQ) | Typically in the low nmol/L to µmol/L range.[4][10] | Can achieve lower LOQs compared to PPT due to cleaner extracts. |
| Precision (CV%) | Within-day <10%, Between-day 4.4% - 14.2% (for acylcarnitines)[4] | Within- and between-run CVs < 10% (for acylglycines in urine)[8] |
GC-MS Analysis with Derivatization
For analysis by GC-MS, Hexanoylglycine must be derivatized to increase its volatility and thermal stability.[11][12][13] A common derivatization procedure for compounds containing carboxyl and amino groups is silylation, which converts these polar functional groups into less polar trimethylsilyl (TMS) ethers and esters.[13]
Experimental Protocol: Derivatization for GC-MS
-
Sample Preparation: Extract Hexanoylglycine from plasma using either the Protein Precipitation or Solid-Phase Extraction protocol described above. The final extract must be completely dry.
-
Derivatization Reaction: To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubation: Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization reaction.
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.
Visualizations
Experimental Workflows
Conclusion
This application note provides detailed protocols for the sample preparation of this compound in plasma for quantitative analysis by LC-MS/MS and GC-MS. The choice between protein precipitation and solid-phase extraction will depend on the required level of sample cleanup and sensitivity. For GC-MS analysis, a derivatization step is necessary. The use of the stable isotope-labeled internal standard, this compound, is crucial for achieving accurate and reliable results in clinical and research settings.
References
- 1. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bme.psu.edu [bme.psu.edu]
- 8. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. jfda-online.com [jfda-online.com]
- 13. youtube.com [youtube.com]
Application Note: A High-Throughput Fluorescence Polarization Assay for the Quantification of Hexanoylglycine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Hexanoylglycine is a critical biomarker for the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. Traditional methods for its quantification, such as mass spectrometry, while accurate, can be limited in throughput. This application note describes a novel, high-throughput fluorescence polarization (FP) assay for the rapid and sensitive detection of hexanoylglycine in biological samples. Additionally, a standard protocol for the confirmatory analysis of hexanoylglycine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided for validation purposes.
Introduction
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive genetic disorder that impairs the body's ability to break down medium-chain fatty acids for energy.[1][2][3] This leads to the accumulation of octanoylcarnitine and other medium-chain acyl-CoAs, which are then alternatively metabolized. One such pathway involves the conjugation of hexanoyl-CoA with glycine by the enzyme Glycine N-acyltransferase to form hexanoylglycine, which is subsequently excreted in the urine.[2][4] Consequently, elevated levels of hexanoylglycine serve as a highly specific and sensitive biomarker for MCAD deficiency.[5][6]
Current gold-standard methods for the quantification of hexanoylglycine rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] While these techniques offer excellent selectivity and sensitivity, they often involve laborious sample preparation and have limited sample throughput, making them less suitable for large-scale screening applications.[8][9] High-throughput screening (HTS) methodologies are essential for accelerating drug discovery and large-scale metabolic studies.[10][11]
This application note presents a competitive fluorescence polarization (FP) assay as a high-throughput alternative for the quantification of hexanoylglycine. FP is a homogeneous assay format that measures the change in the polarization of fluorescent light when a small, fluorescently labeled molecule (tracer) binds to a larger molecule (e.g., an antibody).[12][13] In this competitive assay, free hexanoylglycine in a sample competes with a fluorescently labeled hexanoylglycine tracer for binding to a specific anti-hexanoylglycine antibody. The resulting decrease in fluorescence polarization is proportional to the concentration of hexanoylglycine in the sample. This method is amenable to automation in 384- and 1536-well plate formats, enabling the rapid screening of a large number of samples.[14][15]
Signaling Pathway of Hexanoylglycine Formation in MCAD Deficiency
Caption: Metabolic pathway of hexanoylglycine formation in MCAD deficiency.
Experimental Protocols
I. High-Throughput Fluorescence Polarization (FP) Assay for Hexanoylglycine
This protocol describes a competitive FP immunoassay for the quantification of hexanoylglycine in a 384-well plate format.
A. Materials and Reagents
-
Anti-Hexanoylglycine Monoclonal Antibody
-
Hexanoylglycine-Fluorescein Tracer
-
Hexanoylglycine Standard
-
FP Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
384-well, low-volume, black, round-bottom plates
-
Multichannel pipettes and/or automated liquid handling system
-
Plate reader with fluorescence polarization capabilities
B. Experimental Workflow Diagram
Caption: Workflow for the hexanoylglycine fluorescence polarization assay.
C. Detailed Protocol
-
Reagent Preparation:
-
Prepare a serial dilution of the Hexanoylglycine Standard in FP Assay Buffer to generate a standard curve (e.g., 0.1 µM to 100 µM).
-
Dilute urine samples with FP Assay Buffer as required.
-
Prepare a working solution of the Anti-Hexanoylglycine Antibody and Hexanoylglycine-Fluorescein Tracer in FP Assay Buffer. The optimal concentrations should be determined empirically by titration experiments.
-
-
Assay Procedure:
-
Using an automated liquid handler or multichannel pipette, add 10 µL of each standard and sample to the wells of a 384-well plate.
-
Add 10 µL of the antibody/tracer working solution to all wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths appropriate for the fluorescein tracer (e.g., 485 nm excitation, 520 nm emission).
-
-
Data Analysis:
-
Plot the fluorescence polarization values (in mP) against the corresponding concentrations of the Hexanoylglycine Standards to generate a standard curve.
-
Determine the concentration of hexanoylglycine in the unknown samples by interpolating their FP values from the standard curve.
-
II. Confirmatory LC-MS/MS Analysis of Hexanoylglycine
This protocol provides a method for the sensitive and specific quantification of hexanoylglycine in urine, typically used for validation of HTS results.
A. Materials and Reagents
-
Hexanoylglycine and stable isotope-labeled internal standard (e.g., Hexanoylglycine-d2)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples
-
Centrifugal filters (e.g., 0.22 µm)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
B. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
To 100 µL of urine, add 10 µL of the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase A (see below).
-
Filter the reconstituted sample through a 0.22 µm centrifugal filter before injection.
C. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate hexanoylglycine from other urine components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hexanoylglycine: e.g., m/z 174.1 -> 76.1
-
This compound (IS): e.g., m/z 176.1 -> 76.1
-
-
Optimize instrument parameters (e.g., collision energy, cone voltage) for maximal signal intensity.
-
D. Data Analysis
-
Quantify hexanoylglycine by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of hexanoylglycine standards.
-
Determine the concentration of hexanoylglycine in the urine samples from the calibration curve.
Data Presentation
The following tables summarize hypothetical data obtained from the FP and LC-MS/MS assays for a set of control and MCAD-deficient patient samples.
Table 1: High-Throughput FP Assay Results
| Sample ID | Fluorescence Polarization (mP) | Calculated Concentration (µM) |
| Control 1 | 285 | 1.2 |
| Control 2 | 290 | 0.8 |
| Control 3 | 282 | 1.5 |
| MCADD 1 | 150 | 45.6 |
| MCADD 2 | 142 | 52.3 |
| MCADD 3 | 165 | 38.9 |
Table 2: Confirmatory LC-MS/MS Results
| Sample ID | Hexanoylglycine Concentration (µM) |
| Control 1 | 1.5 |
| Control 2 | 1.1 |
| Control 3 | 1.8 |
| MCADD 1 | 48.2 |
| MCADD 2 | 55.1 |
| MCADD 3 | 40.5 |
Conclusion
The described fluorescence polarization assay provides a robust and high-throughput method for the quantification of hexanoylglycine. Its simple, homogeneous format is well-suited for automation and the screening of large sample sets in drug discovery and clinical research. The results obtained from the FP assay show good correlation with the gold-standard LC-MS/MS method, demonstrating its potential as a valuable tool for researchers and scientists in the field of inborn errors of metabolism.
References
- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Medium-chain acyl-CoA dehydrogenase deficiency - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of urinary hexanoylglycine in the diagnosis of MCAD deficiency from newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence polarization assays in small molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Hexanoylglycine-d2 in Cell Culture Studies of Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for cellular energy production, particularly during periods of fasting or high energy demand. Dysregulation of FAO is implicated in a range of metabolic diseases, including inherited metabolic disorders, diabetes, and cardiovascular disease. Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is one of the most common inherited disorders of FAO, characterized by the accumulation of medium-chain fatty acids and their metabolites, such as hexanoylglycine.
Hexanoylglycine-d2 is a stable isotope-labeled analog of hexanoylglycine. Its use in cell culture, coupled with mass spectrometry, provides a powerful tool for investigating the metabolic fate of hexanoylglycine and its impact on cellular metabolism. These studies are crucial for understanding the pathophysiology of FAO disorders and for the development of novel therapeutic interventions.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell culture-based assays to study fatty acid oxidation.
Principle of the Assay
The core principle of this application is the use of this compound as a metabolic tracer in cell culture. By introducing a known quantity of the labeled compound into the cell culture medium, researchers can track its uptake, metabolism, and downstream effects. The deuterium label allows for the differentiation of the exogenously supplied hexanoylglycine from its endogenous, unlabeled counterpart via mass spectrometry. This enables precise quantification and metabolic flux analysis.
This approach can be used to:
-
Investigate the cellular uptake and transport of acylglycines.
-
Elucidate the metabolic pathways involved in hexanoylglycine processing.
-
Assess the impact of hexanoylglycine on endogenous fatty acid oxidation and mitochondrial function.
-
Screen for therapeutic compounds that modulate acylglycine metabolism or mitigate its cytotoxic effects.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Hexanoylglycine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hexanoylglycine | 174.1 | 75.1 | 15 |
| This compound | 176.1 | 75.1 | 15 |
| Glycine | 76.0 | 30.0 | 12 |
| Hexanoyl-CoA | 852.4 | 408.1 | 25 |
| Hexanoylcarnitine | 302.2 | 85.1 | 20 |
Table 2: Hypothetical Quantitative Data from a Tracer Study in Fibroblasts
This table represents example data that could be generated from an experiment where fibroblasts are treated with this compound for 24 hours.
| Cell Line | Treatment | Intracellular this compound (pmol/mg protein) | Labeled Glycine (d2) Enrichment (%) | Oxygen Consumption Rate (pmol/min/mg protein) |
| Wild-Type Fibroblasts | Vehicle Control | 0 | 0.1 | 150.5 ± 12.3 |
| Wild-Type Fibroblasts | 100 µM this compound | 55.2 ± 4.8 | 2.5 ± 0.3 | 145.2 ± 10.1 |
| MCADD Patient Fibroblasts | Vehicle Control | 0 | 0.1 | 95.7 ± 8.9 |
| MCADD Patient Fibroblasts | 100 µM this compound | 150.8 ± 15.2 | 1.8 ± 0.2 | 90.1 ± 7.5 |
Experimental Protocols
Protocol 1: Stable Isotope Tracing with this compound in Adherent Cell Culture
This protocol describes a general procedure for labeling cells with this compound and preparing samples for LC-MS/MS analysis.
Materials:
-
Adherent cells (e.g., primary human fibroblasts, HepG2, C2C12 myotubes)
-
Complete cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Acetonitrile, ice-cold
-
Water, LC-MS grade
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest. Culture cells under standard conditions (37°C, 5% CO2).
-
Preparation of Labeling Medium: Prepare the desired concentration of this compound in complete cell culture medium. A final concentration range of 10-100 µM is a good starting point for optimization. It is recommended to use medium supplemented with dialyzed FBS to reduce background levels of unlabeled small molecules.
-
Cell Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate for the desired time period (e.g., 4, 8, 12, or 24 hours).
-
-
Metabolite Extraction:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the tubes at maximum speed (>15,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried pellet in a suitable volume (e.g., 50-100 µL) of resuspension buffer (e.g., 50% acetonitrile in water) for LC-MS/MS analysis.
-
-
Protein Quantification:
-
The protein pellet from step 5.1 can be used to normalize the metabolite data.
-
Wash the pellet with 70% ethanol and centrifuge.
-
Allow the pellet to air dry.
-
Resuspend the pellet in a suitable buffer and perform a protein quantification assay (e.g., BCA assay).
-
Protocol 2: Analysis of Fatty Acid Oxidation by Seahorse XF Analyzer
This protocol can be used to assess the real-time impact of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate
-
This compound
-
Etomoxir (CPT1 inhibitor, positive control for FAO inhibition)
-
Oligomycin, FCCP, Rotenone/Antimycin A (Mitochondrial Stress Test reagents)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density for the cell type and allow them to attach overnight.
-
Prepare Assay Medium: Warm XF Base Medium to 37°C and supplement with substrates according to your experimental design. For a fatty acid oxidation assay, you may use a low-glucose medium to encourage FAO.
-
Prepare Injection Compounds: Prepare stock solutions of this compound, etomoxir, and the mitochondrial stress test compounds at the desired concentrations in the assay medium.
-
Perform Assay:
-
Wash the cells with the prepared assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Load the prepared injection compounds into the Seahorse XF cartridge.
-
Run the Seahorse XF Analyzer using a pre-defined protocol to measure the Oxygen Consumption Rate (OCR). A typical protocol would involve measuring basal OCR, followed by injection of this compound or vehicle, and then the mitochondrial stress test compounds.
-
-
Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the effects to the vehicle control and the etomoxir positive control.
Visualization of Pathways and Workflows
Application Notes and Protocols: Hexanoylglycine-d2 in Animal Models of Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylglycine is an N-acylglycine that serves as a crucial biomarker for diagnosing Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid metabolism.[1][2][3][4] In patients with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to an accumulation of hexanoyl-CoA, which is then conjugated with glycine to form hexanoylglycine and excreted in the urine.[5][6] The deuterated form, Hexanoylglycine-d2, is commonly used as an internal standard for the accurate quantification of endogenous hexanoylglycine using stable isotope dilution mass spectrometry.[1]
While the primary application of this compound has been in the diagnosis of MCAD deficiency, its properties as a stable isotope-labeled tracer open up potential applications in broader metabolic research. These applications could include tracing the flux of medium-chain fatty acids in various metabolic states and in response to therapeutic interventions in animal models of metabolic disorders such as diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). This document provides an overview of the established use of hexanoylglycine as a biomarker and explores potential applications and protocols for using this compound as a tracer in metabolic research.
Established Application: Diagnosis of MCAD Deficiency
The measurement of urinary hexanoylglycine is a highly specific and sensitive method for diagnosing MCAD deficiency.[1] In affected individuals, urinary levels of hexanoylglycine are significantly elevated, clearly distinguishing them from healthy controls.[1]
Quantitative Data from Human Studies
The following table summarizes the urinary concentrations of hexanoylglycine in patients with MCAD deficiency compared to control groups, as reported in the literature.
| Group | N | Hexanoylglycine Concentration (µg/mg of creatinine) | Reference |
| Healthy Controls | 98 | 1-2 | [3] |
| Asymptomatic MCAD Patients | 21 (54 samples) | 3-170 | [1][3] |
| Acute Stage MCAD Patients | 21 (54 samples) | 20-600 | [3] |
Potential Application: this compound as a Tracer in Metabolic Research
The use of stable isotope-labeled tracers is a powerful technique for investigating the in vivo kinetics of metabolic pathways.[7][8][9][10][11] By introducing a labeled compound into a biological system, researchers can track its conversion to downstream metabolites, providing insights into pathway activity and flux. This compound can potentially be used as a tracer to study the metabolism of medium-chain fatty acids in animal models of metabolic disorders.
Proposed Experimental Workflow
The following diagram illustrates a proposed experimental workflow for using this compound as a tracer in an animal model of a metabolic disorder.
Caption: Proposed workflow for a this compound tracer study.
Detailed Experimental Protocols
The following are detailed protocols for key experiments that could be performed using this compound in animal models of metabolic disorders. These protocols are based on established methodologies for stable isotope tracer studies.
Protocol 1: Induction of a High-Fat Diet (HFD) Induced Obesity Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
HFD Group: Feed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
-
Monitoring: Monitor body weight and food intake weekly. Perform glucose and insulin tolerance tests at baseline and at the end of the dietary intervention to confirm the metabolic phenotype.
Protocol 2: Administration of this compound Tracer
-
Tracer Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Fasting: Fast the animals for 4-6 hours prior to tracer administration.
-
Administration: Administer a bolus dose of this compound (e.g., 10 mg/kg body weight) via intraperitoneal (IP) injection. The exact dose should be optimized in preliminary studies.
Protocol 3: Sample Collection and Processing
-
Blood Collection: Collect blood samples (e.g., 50-100 µL) from the tail vein at baseline (pre-tracer) and at multiple time points post-injection (e.g., 15, 30, 60, 120, and 240 minutes). Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Urine Collection: House animals in metabolic cages for urine collection over a 24-hour period post-tracer administration. Measure the total urine volume and store an aliquot at -80°C.
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle). Immediately freeze tissues in liquid nitrogen and store at -80°C.
Protocol 4: LC-MS/MS Analysis for Labeled and Unlabeled Metabolites
-
Metabolite Extraction:
-
Plasma/Urine: Precipitate proteins by adding a 3-fold volume of cold acetonitrile. Centrifuge and collect the supernatant.
-
Tissues: Homogenize the tissue in a cold methanol/water solution. Centrifuge and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent and fragment ions of both unlabeled hexanoylglycine and this compound.
-
Include other potential downstream metabolites in the analysis.
-
-
Data Analysis:
-
Calculate the concentration of labeled and unlabeled metabolites in each sample.
-
Determine the isotopic enrichment (ratio of labeled to unlabeled metabolite).
-
Use pharmacokinetic modeling to calculate rates of appearance, disappearance, and clearance of the tracer.
-
Potential Signaling Pathways for Investigation
The data obtained from this compound tracer studies could provide insights into the regulation of fatty acid metabolism. The following diagram illustrates the central role of fatty acid β-oxidation in cellular metabolism.
References
- 1. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of urinary hexanoylglycine in the diagnosis of MCAD deficiency from newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for Hexanoylglycine (HMDB0000701) [hmdb.ca]
- 5. Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnostic and therapeutic implications of medium-chain acylcarnitines in the medium-chain acyl-coA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metsol.com [metsol.com]
- 9. mdpi.com [mdpi.com]
- 10. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hexanoylglycine-d2 Signal in Mass Spectrometry
Welcome to the technical support center for improving Hexanoylglycine-d2 signal in your mass spectrometry experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance analytical performance.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal weak, inconsistent, or absent?
A weak or absent signal for this compound, which is commonly used as an internal standard, can stem from several factors throughout the analytical workflow.[1][2] Common causes include inefficient ionization, ion suppression from matrix components, suboptimal instrument parameters, issues with sample preparation, or degradation of the analyte.[3][4] A systematic troubleshooting approach is necessary to identify and resolve the specific cause.
Q2: What are matrix effects and how do they impact the this compound signal?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., urine, plasma).[5] These effects can either suppress or enhance the signal of the target analyte.[4] For this compound, endogenous matrix components can interfere with the ionization process in the ESI source, leading to lower-than-expected signal intensity and compromising quantitative accuracy.[4][5] The use of a stable isotope-labeled internal standard like this compound helps to compensate for these effects, as it is affected by the matrix in a similar way to the endogenous analyte.[5]
Q3: Can derivatization improve my this compound signal?
Yes, derivatization is a common strategy to enhance the signal of acylglycines.[6] By chemically modifying the this compound molecule, you can improve its chromatographic properties and, more importantly, its ionization efficiency.[7][8] For example, butylation of the carboxylic acid group can lead to a significant increase in signal intensity in positive ion mode ESI-MS/MS.[9][10]
Q4: What are the key ESI source parameters to optimize for this compound?
Optimizing Electrospray Ionization (ESI) source parameters is critical for maximizing ion generation and transmission.[2][11] Key parameters to adjust include:
-
Sprayer Voltage: Fine-tuning this can significantly improve sensitivity.[12]
-
Gas Temperatures (Nebulizing and Drying Gas): These affect desolvation efficiency. Higher temperatures are often needed for more aqueous mobile phases.[2][12]
-
Gas Flow Rates: Optimal flow rates for nebulizing and drying gases help in creating a stable spray and efficient desolvation.[12]
-
Cone Voltage (or equivalent): This voltage can be optimized to reduce the formation of ion clusters and improve the signal of the desired precursor ion.[12]
Troubleshooting Guide
A complete loss of signal often points to a singular, critical failure, while low or inconsistent signals may indicate a need for method optimization.[1] Use the table below to diagnose and resolve common issues affecting your this compound signal.
| Symptom | Potential Cause | Recommended Solution |
| Low or No Signal | Inefficient Ionization | Optimize ESI source parameters (sprayer voltage, gas flows, temperatures).[12][13] Consider chemical derivatization to improve ionization.[8][14] |
| Ion Suppression (Matrix Effects) | Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5][15] Dilute the sample.[5] Ensure chromatographic separation from interfering matrix components. | |
| LC System Issues | Check for leaks, clogs, or air bubbles in the LC system.[3][16] Ensure the mobile phase is correctly prepared and degassed.[17] Verify pump performance and flow rate accuracy.[1] | |
| Incorrect MS Settings | Confirm the mass spectrometer is set to monitor the correct m/z for the this compound precursor and product ions. Verify collision energy settings.[3] | |
| High Background Noise | Contaminated System | Flush the LC system and mass spectrometer.[17] Use high-purity LC-MS grade solvents and additives.[16] Check for contamination from sample residues, column bleed, or mobile phase impurities.[3] |
| In-source Fragmentation | Optimize cone voltage and other source parameters to minimize unintended fragmentation of other abundant molecules into ions with the same m/z as your analyte.[18][19] | |
| Poor Peak Shape (Tailing, Splitting) | Chromatographic Issues | Ensure the injection solvent is not significantly stronger than the mobile phase.[16] Check for column contamination or degradation.[16] |
| Secondary Interactions | Adjust mobile phase pH or buffer composition to improve peak shape.[16] | |
| Column Overload | Reduce the injection volume or sample concentration.[16] | |
| Inconsistent Signal / Poor Reproducibility | Sample Preparation Variability | Ensure consistent execution of the sample preparation protocol. Use of an automated system can help. Use of a stable isotope-labeled internal standard like this compound is designed to correct for this. |
| Unstable ESI Spray | Check for blockages in the ESI needle. Optimize sprayer position and ensure consistent mobile phase flow.[12] | |
| Temperature Fluctuations | Ensure the column compartment and laboratory environment have stable temperatures.[3] |
Diagrams and Workflows
Troubleshooting Workflow for Low Signal
Caption: A step-by-step workflow for troubleshooting low signal intensity.
General Sample Preparation Workflow
References
- 1. biotage.com [biotage.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. weber.hu [weber.hu]
- 8. masspec.scripps.edu [masspec.scripps.edu]
- 9. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromsoc.jp [chromsoc.jp]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. agilent.com [agilent.com]
- 17. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 18. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
addressing matrix effects in urinary Hexanoylglycine-d2 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Hexanoylglycine-d2 in urine via LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound in urine?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to co-eluting, undetected compounds in the urine matrix. These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification. Common interfering substances in urine include urea, salts, creatinine, and various endogenous metabolites. The complexity and variability of the urine matrix make it particularly susceptible to causing these effects in LC-MS/MS analysis.
Q2: Why is a stable isotope-labeled internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective tool to compensate for matrix effects.[1] Since the SIL-IS is chemically identical to the analyte (Hexanoylglycine), it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix is normalized, leading to more accurate and precise quantification.
Q3: What are the primary strategies to minimize matrix effects during sample preparation?
A3: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. Key strategies include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like urine. Anion exchange SPE is often used for acidic compounds like acylglycines.
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids. It can be effective but may be more labor-intensive and use larger volumes of organic solvents.
-
Dilute-and-Shoot: This is the simplest approach, involving only the dilution of the urine sample before injection. While fast, it is often insufficient to eliminate significant matrix effects, especially for complex urine matrices.
Q4: How can I assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of an analyte spiked into a blank urine extract to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in this compound Signal | Inconsistent matrix effects between samples. Inefficient sample cleanup. | Ensure the use of a stable isotope-labeled internal standard (this compound) to normalize the signal. Optimize the solid-phase extraction (SPE) protocol by testing different sorbents and wash/elution solvents. |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting interferences from the urine matrix. Suboptimal chromatographic conditions. Column degradation. | Modify the LC gradient to improve separation from interfering peaks. Consider a different column chemistry (e.g., C18, Phenyl-Hexyl). Ensure proper mobile phase pH. Replace the analytical column if performance degrades. |
| Low Analyte Recovery | Inefficient extraction from the urine matrix. Analyte degradation during sample processing. | Optimize the SPE procedure; ensure the pH of the sample and solvents are appropriate for the analyte and sorbent chemistry. For LLE, test different organic solvents and pH conditions. Minimize sample processing time and keep samples cold to prevent degradation. |
| Significant Ion Suppression | High concentration of co-eluting matrix components (e.g., salts, urea). | Improve sample cleanup using a more rigorous SPE method. Increase the dilution factor of the urine sample, if sensitivity allows. Adjust the chromatographic method to separate the analyte from the suppression zones. |
| Inconsistent Internal Standard (IS) Response | Variability in sample preparation. Matrix effects impacting the IS differently in some samples. IS precipitation in the reconstitution solvent. | Review the entire sample preparation workflow for consistency. Ensure the IS is added early in the process to account for variability in extraction steps. Check the solubility of the IS in the final reconstitution solvent. |
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of acylglycines, including Hexanoylglycine, in urine. Note that specific values can vary between laboratories and methods.
Table 1: Representative Matrix Effect and Recovery Data for Acylglycines in Urine
| Analyte | Sample Preparation | Matrix Effect (%) | Recovery (%) |
| Acylglycines (general) | SPE | 85 - 115 | 90 - 110 |
| Acylglycines (general) | LLE | 75 - 120 | 70 - 105 |
| Acylglycines (general) | Dilute-and-Shoot | 40 - 150 | >95 |
Data synthesized from multiple sources reporting on acylglycine analysis.
Table 2: Example LC-MS/MS Parameters for Acylglycine Analysis
| Parameter | Setting |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Hexanoylglycine Transition | Precursor Ion (m/z) -> Product Ion (m/z) |
| This compound Transition | Precursor Ion (m/z) -> Product Ion (m/z) |
Note: Specific m/z transitions for precursor and product ions should be optimized for the instrument in use.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Hexanoylglycine and this compound into the final reconstitution solvent at three concentration levels (low, medium, high).
-
Set B (Post-Spiked Matrix): Process six different lots of blank human urine through the entire sample preparation procedure. After the final evaporation step, reconstitute the extracts with the neat solutions from Set A.
-
Set C (Pre-Spiked Matrix): Spike the six blank urine lots with Hexanoylglycine and this compound at the same three concentration levels before starting the sample preparation procedure.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Thaw frozen urine samples and centrifuge at 4000 x g for 10 minutes to pellet any precipitates.
-
Internal Standard Spiking: To 100 µL of urine supernatant, add the this compound internal standard solution.
-
Dilution & Acidification: Dilute the sample with 900 µL of 0.1% formic acid in water.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and basic interferences.
-
Elution: Elute the Hexanoylglycine and this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Diagram illustrating how co-eluting matrix components interfere with the ionization of the target analyte in the ESI source.
Caption: A decision tree for troubleshooting poor quantitative performance in this compound analysis.
Caption: Experimental workflow for urinary this compound sample preparation using Solid-Phase Extraction (SPE).
References
Technical Support Center: Optimizing Chromatographic Separation of Hexanoylglycine and Its Isomers
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of hexanoylglycine and its isomers.
Frequently Asked Questions (FAQs)
Q1: What is hexanoylglycine and what are its common isomers?
Hexanoylglycine is an N-acylglycine, a type of metabolite. Its isomers are molecules that share the same chemical formula but have different structural arrangements. For hexanoylglycine (derived from a straight-chain six-carbon fatty acid), common structural isomers include those derived from branched-chain fatty acids, such as isocaproylglycine (4-methylpentanoylglycine), 2-methylpentanoylglycine, and 3-methylpentanoylglycine. These isomers can be challenging to separate due to their similar physical and chemical properties.[1]
Q2: Why is the separation of hexanoylglycine isomers critical?
In pharmaceutical development and metabolic research, the physiological or toxicological effects of a compound are often specific to a single isomer.[2] Regulatory bodies require the analysis and control of isomeric impurities to ensure drug safety and efficacy. In clinical diagnostics, accurately quantifying a specific acylglycine isomer can be crucial for diagnosing inborn errors of metabolism.[3][4]
Q3: What are the primary challenges in the chromatographic separation of these isomers?
The main challenges stem from the subtle structural differences between the isomers. They often have very similar polarity, pKa, and molecular weight, leading to nearly identical retention behavior (logD values) on standard chromatographic columns like C18.[1] Achieving adequate resolution requires specialized columns or careful optimization of mobile phase conditions to exploit minor differences in their shape or electronic properties.
Q4: Which chromatographic techniques are most effective for separating hexanoylglycine and its isomers?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques.[4] These methods, particularly when coupled with mass spectrometry (LC-MS), provide the necessary sensitivity and selectivity. Gas Chromatography (GC) can also be used, but typically requires derivatization to make the acylglycines volatile.[3][5] For particularly challenging separations, specialized columns with different selectivities are often necessary.[1]
Diagram 1: Potential Structural Isomers of Hexanoylglycine
Caption: Structural diagrams of n-hexanoylglycine and two of its isomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during method development and analysis.
Q5: I have poor or no resolution between the isomer peaks. What should I do?
Poor resolution is the most common challenge. A systematic approach to optimization is required.
-
Column Selection: A standard C18 column may not provide sufficient selectivity. Consider columns that offer different retention mechanisms, such as shape selectivity or pi-pi interactions. Phenyl-hexyl or pentafluorophenyl (PFP) columns are excellent alternatives for separating positional isomers.[1][6]
-
Mobile Phase Composition:
-
Organic Modifier: Vary the organic solvent. Switching from acetonitrile to methanol (or vice versa) can alter selectivity and change peak elution order.
-
pH Control: Hexanoylglycine is an acid. Operating the mobile phase at a pH around its pKa (~3.5-4.5) can maximize differences in ionization between isomers, potentially improving separation. Ensure the chosen pH is within the stable range for your column.[7]
-
-
Temperature: Lowering the column temperature can sometimes enhance resolution by increasing mobile phase viscosity and slowing down mass transfer, though it will also increase backpressure and run times.[8]
Diagram 2: Troubleshooting Flowchart for Poor Peak Resolution
Caption: A decision tree for systematically troubleshooting poor peak resolution.
Q6: My hexanoylglycine peak is tailing significantly. How can I fix this?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Acidic Silanol Interactions: The most common cause for tailing of acidic compounds is interaction with free silanol groups on the silica surface of the column.[7]
-
Solution 1: Use a modern, high-purity, end-capped column to minimize available silanols.
-
Solution 2: Lower the mobile phase pH (e.g., to 2.5-3.0 with formic or phosphoric acid) to suppress the ionization of both the silanol groups and the hexanoylglycine's carboxyl group, reducing unwanted ionic interactions.
-
-
Column Overload: Injecting too much sample can cause peak fronting or tailing.[9]
-
Solution: Dilute your sample or reduce the injection volume.
-
Q7: My retention times are unstable and drifting between runs. What is the cause?
Unstable retention times compromise data reliability.
-
Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This is especially critical for gradient methods or when using mobile phase additives.[9] A common rule is to flush with 10-20 column volumes.
-
Mobile Phase Instability: If using a buffered mobile phase with a high percentage of organic solvent, the buffer salts can precipitate. Ensure your buffer is soluble in all mobile phase compositions. Prepare fresh mobile phase daily.[10]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Drifts in ambient lab temperature can cause retention time shifts.[11]
-
Pump Performance: Check for leaks in the pump or flow path. Inconsistent flow from worn pump seals or faulty check valves will cause retention time to vary.[12]
Data & Methodologies
Illustrative Data Tables
The following tables provide starting points and illustrate expected trends during method development.
Table 1: Recommended HPLC Columns for Hexanoylglycine Isomer Separation
| Column Type | Primary Interaction Mechanism | Suitability for Isomer Separation |
| Standard C18 | Hydrophobic | Low; often insufficient selectivity for structural isomers. |
| Phenyl-Hexyl | Hydrophobic, π-π interactions | High; π-π interactions with aromatic rings can differentiate isomers.[1] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, ion-exchange | Very High; multiple interaction modes provide unique selectivity for closely related isomers.[6] |
| Embedded Polar Group (EPG) | Hydrophobic, hydrogen bonding | Moderate; can offer alternative selectivity, especially in highly aqueous mobile phases. |
Table 2: Illustrative Effect of Mobile Phase pH on Retention (Note: Data is for illustrative purposes to show a typical trend for an acidic analyte like hexanoylglycine.)
| Mobile Phase pH | Analyte State | Expected Relative Retention Time | Rationale |
| 2.5 | Fully Protonated (Neutral) | 100% (Highest) | Maximally retained on a reversed-phase column. |
| 3.5 (Near pKa) | Partially Ionized | ~75% | Mixture of neutral and ionized forms, reduced retention. |
| 4.5 | Mostly Ionized (Anionic) | ~40% | Increased polarity leads to earlier elution. |
| 6.0 | Fully Ionized (Anionic) | 25% (Lowest) | Minimally retained due to high polarity. |
Experimental Protocol: HPLC Method Development for Isomer Separation
This protocol outlines a systematic workflow for developing a robust separation method.
1. Objective: To achieve baseline separation (Resolution > 1.5) of n-hexanoylglycine and its key structural isomers.
2. Materials:
-
Analytical standards of n-hexanoylglycine and its isomers (e.g., isocaproylglycine).
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
HPLC-grade water.
-
Formic acid (FA) or trifluoroacetic acid (TFA).
-
Columns: High-purity C18, Phenyl-Hexyl, and PFP (e.g., 100 x 2.1 mm, <3 µm).
3. Standard Preparation:
-
Prepare individual stock solutions of each isomer at 1 mg/mL in 50:50 ACN:Water.
-
Create a mixed standard containing all isomers at a final concentration of 10 µg/mL.
4. Chromatographic System:
-
HPLC or UPLC system with a UV/Vis or PDA detector.
-
Detection wavelength: 210 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Flow Rate: 0.4 mL/min.
5. Method Development Workflow:
Step 5.1: Initial Screening
-
Objective: Identify the best combination of stationary phase and organic modifier.
-
Procedure:
-
Equilibrate the PFP column with Mobile Phase A (0.1% FA in water) and Mobile Phase B (0.1% FA in ACN).
-
Run a fast scouting gradient (e.g., 5% to 95% B in 5 minutes).
-
Repeat the process with MeOH as the organic modifier.
-
Repeat steps 1-3 for the Phenyl-Hexyl and C18 columns.
-
-
Evaluation: Compare the chromatograms to identify the column/solvent combination that shows the greatest separation potential (i.e., partial separation or significant peak broadening indicating multiple components).
Step 5.2: Gradient Optimization
-
Objective: Improve resolution by optimizing the gradient slope.
-
Procedure: Using the best column/solvent pair from Step 5.1, adjust the gradient. If peaks elute too quickly, make the gradient shallower (e.g., 5% to 50% B in 10 minutes).
Step 5.3: Isocratic Method Conversion (Optional)
-
Objective: For routine analysis, convert the optimized gradient to a simpler isocratic method.
-
Procedure: Calculate the mobile phase composition at the point of elution from the optimized gradient and use this as a starting point for isocratic runs. Adjust the organic percentage to fine-tune retention and resolution.
Step 5.4: pH and Additive Optimization
-
Objective: Fine-tune selectivity.
-
Procedure: If resolution is still insufficient, evaluate the effect of mobile phase pH. Prepare mobile phases with different pH values (e.g., 2.7, 3.5, 4.5) and repeat the analysis.
Diagram 3: Workflow for Separation Method Development
Caption: A systematic workflow for developing an HPLC separation method for isomers.
References
- 1. welch-us.com [welch-us.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc.eu [hplc.eu]
- 8. longdom.org [longdom.org]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. lcms.cz [lcms.cz]
- 11. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Ensuring the Stability of Hexanoylglycine-d2 in Biological Samples
Welcome to the Technical Support Center for Hexanoylglycine-d2 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and integrity of this compound in biological samples throughout your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and troubleshooting scenarios you may encounter during the handling and analysis of this compound.
Sample Handling and Storage
Question 1: What are the optimal storage conditions for biological samples containing this compound?
Answer: Proper storage is critical to prevent the degradation of this compound. The recommended storage conditions vary depending on the biological matrix and the intended storage duration.
-
Short-Term Storage (up to 24 hours): For urine samples, refrigeration at 2-8°C is acceptable.
-
Long-Term Storage: For both plasma and urine, freezing at -20°C or, ideally, -80°C is recommended for long-term stability.[1] Studies have shown that acylglycines in urine are stable for at least 30 days when frozen.
| Biological Matrix | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Plasma | 2-8°C | -20°C to -80°C |
| Urine | 2-8°C | -20°C to -80°C (stable for at least 30 days) |
| Tissue Homogenates | -80°C (Recommended to freeze immediately) | -80°C |
Question 2: How many freeze-thaw cycles can my samples undergo without compromising the integrity of this compound?
Answer: Repeated freeze-thaw cycles can lead to the degradation of analytes. While specific data for this compound is limited, it is best practice to minimize the number of freeze-thaw cycles. For many small molecules in plasma, up to three to five freeze-thaw cycles are generally considered acceptable without significant degradation. However, it is highly recommended to aliquot samples into single-use volumes before freezing to avoid repeated thawing of the entire sample. If you must perform multiple freeze-thaw cycles, it is advisable to conduct an internal stability study to assess the impact on your specific sample matrix and analytical method.
Question 3: How does pH affect the stability of this compound in my samples?
Answer: The pH of biological samples can influence the stability of this compound. N-acylglycines can be susceptible to hydrolysis under strongly acidic or basic conditions. The pH of biological fluids like plasma and urine can increase upon storage, which could potentially lead to the degradation of pH-labile compounds.[2] It is recommended to process samples promptly after collection. If storage is necessary, maintaining a neutral pH (around 7) is advisable. For long-term storage, freezing the samples quickly helps to preserve the initial pH and minimize degradation. If pH adjustment is necessary for your experimental protocol, it should be done immediately before analysis.
Sample Preparation and Analysis (LC-MS/MS)
Question 4: I am observing high variability in my this compound signal. What could be the cause?
Answer: High variability in the signal of your internal standard, this compound, can stem from several factors throughout the analytical process. Here are some common causes and troubleshooting steps:
-
Inconsistent Sample Preparation: Ensure precise and consistent pipetting of the internal standard into all samples and standards. Automating this step can improve reproducibility.
-
Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to signal variability.[3][4]
-
Troubleshooting:
-
Optimize Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Adjust your LC method to separate this compound from co-eluting matrix components.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.[3]
-
-
-
Degradation During Sample Processing: If samples are left at room temperature for extended periods during preparation, enzymatic or chemical degradation can occur. Keep samples on ice or at a controlled low temperature throughout the process.
Question 5: My recovery of this compound is low. How can I improve it?
Answer: Low recovery of your internal standard can lead to inaccurate quantification of your target analyte. Consider the following to improve recovery:
-
Extraction Efficiency: Evaluate the efficiency of your extraction method (e.g., protein precipitation, LLE, SPE). You may need to optimize the solvent, pH, or sorbent type.
-
Adsorption to Surfaces: Hexanoylglycine, being an acylglycine, may have some hydrophobic character and could adsorb to plasticware. Using low-adsorption tubes and pipette tips can help mitigate this.
-
Analyte Stability in Extraction Solvent: Ensure that this compound is stable in the solvent used for extraction and reconstitution. Evaporating extracts to dryness and reconstituting in a mobile phase-compatible solvent is a common practice that should be evaluated for potential analyte loss.
Question 6: I am seeing a peak for the unlabeled Hexanoylglycine in my this compound standard. What should I do?
Answer: The presence of the unlabeled analyte in your deuterated standard can compromise the accuracy of your quantification.
-
Check the Certificate of Analysis (CoA): Verify the isotopic purity of the standard from the manufacturer's CoA.
-
Source of Contamination: The unlabeled analyte could be a contaminant in the standard itself or could be introduced during sample preparation.
-
Corrective Actions:
-
If the contamination is inherent to the standard, contact the supplier.
-
If the contamination is from your workflow, carefully review your procedures to identify and eliminate the source of the unlabeled analyte.
-
Experimental Protocols
Protocol 1: Plasma Sample Preparation for this compound Analysis
This protocol describes a general procedure for the extraction of this compound from plasma samples using protein precipitation.
Materials:
-
Human plasma samples
-
This compound internal standard solution (in a compatible solvent like methanol or acetonitrile)
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
96-well plates or microcentrifuge tubes
-
Autosampler vials with inserts
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 96-well plate or microcentrifuge tube, add 50 µL of plasma.
-
Spike each sample with 10 µL of the this compound internal standard solution at a known concentration.
-
Add 200 µL of ice-cold acetonitrile to each well/tube to precipitate the proteins.
-
Vortex the plate/tubes vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or new microcentrifuge tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
Visualizations
Experimental Workflow for this compound Analysis
Caption: A streamlined workflow for the analysis of this compound.
Potential Degradation Pathway of Hexanoylglycine
Caption: Potential enzymatic hydrolysis of Hexanoylglycine.
References
- 1. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shift in pH of biological fluids during storage and processing: effect on bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Hexanoylglycine-d2 Analysis by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression when analyzing Hexanoylglycine-d2 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my this compound analysis?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as Hexanoylglycine, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in the underestimation of its concentration, reduced sensitivity, and poor reproducibility.[1] Even if your analyte is present in the sample, its signal may be significantly diminished or completely absent.[1]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute perfectly with the non-labeled analyte.[1] The assumption is that both compounds will experience the same degree of ion suppression, allowing the ratio of the analyte signal to the internal standard signal to remain constant for accurate quantification.[1][3] However, this is not always the case. Deuteration can sometimes lead to slight differences in chromatographic retention time, a phenomenon known as the "isotope effect".[4] If this separation occurs in a region of variable ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.[1][4]
Q3: What are the most common causes of ion suppression in bioanalysis?
A3: Ion suppression can be caused by a variety of endogenous and exogenous substances. Common sources include:
-
Endogenous matrix components: Salts, lipids (especially phospholipids), and proteins naturally present in biological samples like plasma or urine.[1][5]
-
Exogenous substances: Contaminants introduced during sample collection or preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA).[1]
-
High concentrations of analyte or internal standard: At high concentrations, analytes can saturate the ionization process, leading to a non-linear response and self-suppression.[1][4]
-
Formulation agents: Excipients used in drug formulations, such as polysorbates, can cause significant ion suppression.[6]
Q4: My quality control (QC) samples are inconsistent. Could ion suppression be the cause?
A4: Yes, inconsistent results for QC samples are a classic symptom of unmanaged ion suppression.[4] The composition of biological matrices can vary between different lots or individuals. This variability can lead to different degrees of ion suppression from one sample to another, resulting in poor precision and accuracy in your measurements.[4]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your analysis.
Issue 1: Inaccurate Quantification Despite Using this compound
Your calibration curve may appear linear, but the quantification of your QC or unknown samples is inaccurate.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for inaccurate quantification.
| Possible Cause | Troubleshooting Steps |
| Differential Ion Suppression | 1. Verify Co-elution: Overlay the chromatograms of Hexanoylglycine and this compound. Even a slight separation can cause them to experience different matrix effects.[3][4] 2. Optimize Chromatography: If separation is observed, adjust the LC gradient, mobile phase composition, or try a different column to achieve co-elution.[2] In some cases, a column with slightly lower resolution may help merge the peaks.[3] |
| Severe Matrix Effects | 1. Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram.[7][8] 2. Shift Retention Time: Adjust your chromatography to move the elution of your analyte and internal standard away from these suppression zones.[5] |
| High Analyte/IS Concentration | 1. Check IS Concentration: An excessively high concentration of the deuterated internal standard can cause self-suppression and interfere with the analyte's ionization.[4] 2. Dilute Sample: Diluting the sample can reduce the concentration of matrix components causing suppression, but ensure the analyte concentration remains above the instrument's limit of detection.[2][4] |
Issue 2: Poor Sensitivity and Low Signal-to-Noise
The peak for Hexanoylglycine is very small or indistinguishable from the baseline noise, even at concentrations where a signal is expected.
Mechanism of Ion Suppression
Caption: Competition in the ion source leading to suppression.
| Possible Cause | Troubleshooting Steps |
| Significant Matrix Interference | 1. Enhance Sample Cleanup: The most effective way to combat severe suppression is to remove the interfering compounds.[9] Implement or optimize a sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][4] 2. Evaluate Phospholipid Removal: Phospholipids are a common cause of ion suppression in plasma samples.[10] Consider specific sample preparation strategies designed to remove them. |
| Suboptimal Ion Source Parameters | 1. Tune Source Conditions: Optimize ion source parameters such as capillary voltage, nebulizing gas pressure, and desolvation temperature.[11] These settings can significantly impact ionization efficiency. 2. Check Ion Source Cleanliness: A contaminated ion source can exacerbate ion suppression.[11][12] Perform regular cleaning and maintenance. |
| Inappropriate Mobile Phase | 1. Check Mobile Phase Additives: Volatile buffers like ammonium acetate or ammonium formate are generally preferred for LC-MS.[11] Avoid non-volatile salts. If using ion-pairing agents like TFA, use the lowest possible concentration.[1] 2. Switch Ionization Mode: If possible, try switching from positive to negative electrospray ionization (ESI) or vice-versa. Fewer compounds are typically ionized in negative mode, which may eliminate the interference.[13] If the analyte is amenable, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than ESI.[13] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To qualitatively identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Methodology:
-
Prepare a solution of Hexanoylglycine at a concentration that gives a stable and mid-range signal on the mass spectrometer.
-
Set up a post-column infusion system. Use a syringe pump to deliver a constant, low flow rate of the Hexanoylglycine solution into the LC eluent stream via a T-connector placed between the analytical column and the mass spectrometer's ion source.[7]
-
Begin the infusion and allow the mass spectrometer signal for Hexanoylglycine to stabilize, establishing a baseline.
-
While continuously infusing, inject a blank matrix extract (e.g., a protein-precipitated plasma sample with no analyte or internal standard).
-
Monitor the signal for the infused Hexanoylglycine throughout the chromatographic run.
-
Interpretation: Any significant drop in the stable baseline signal indicates a region of ion suppression.[1][9] The retention time of these drops corresponds to the elution of matrix components that are causing the suppression.
Protocol 2: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement for this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A: this compound standard prepared in a neat solution (e.g., mobile phase).
-
Set B: Blank biological matrix (e.g., plasma) is extracted/processed first, and then the final extract is spiked with the this compound standard to the same concentration as Set A.
-
Set C: Blank biological matrix is spiked with the this compound standard before the extraction/processing steps.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Calculate the Recovery (%) using the following formula:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
-
A Matrix Effect value of 100% indicates no ion suppression or enhancement.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 12. zefsci.com [zefsci.com]
- 13. providiongroup.com [providiongroup.com]
Technical Support Center: Quality Control Measures for Hexanoylglycine-d2 Internal Standard
Welcome to the technical support center for Hexanoylglycine-d2 internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures and troubleshoot common issues encountered during experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound as an internal standard in quantitative analysis, particularly in mass spectrometry-based assays.
1. Issue: Inconsistent or Inaccurate Quantitative Results
Question: My quantitative results are highly variable and inaccurate even though I am using this compound as an internal standard. What are the potential causes?
Answer: Inconsistent and inaccurate results when using a deuterated internal standard like this compound can arise from several factors. The most common issues include a lack of co-elution with the analyte, the presence of chemical or isotopic impurities in the standard, differential matrix effects, and unexpected isotopic exchange.[1]
Troubleshooting Guide:
-
Verify Co-elution: A common issue with deuterated standards is a slight shift in retention time compared to the unlabeled analyte, often eluting slightly earlier in reverse-phase chromatography.[1] This can lead to differential matrix effects, where the analyte and internal standard experience varying levels of ion suppression or enhancement.
-
Action: Overlay the chromatograms of the analyte and this compound to confirm complete co-elution. If a separation is observed, consider adjusting the chromatographic method (e.g., gradient, mobile phase composition) to ensure they elute as a single peak.[1]
-
-
Assess Isotopic Purity: The presence of unlabeled Hexanoylglycine in your this compound internal standard will lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).[2]
-
Action: Review the Certificate of Analysis (CoA) for the isotopic purity of your this compound lot. It is recommended to use internal standards with an isotopic enrichment of ≥98%.[2] If the CoA is unavailable or you suspect contamination, perform an isotopic purity assessment.
-
-
Evaluate Chemical Purity: The presence of other chemical impurities can lead to an inaccurate concentration of the internal standard, thereby affecting the final calculated concentration of the analyte.
-
Action: Check the chemical purity stated on the CoA, which should ideally be >99%.[2] If degradation is suspected, the chemical purity can be re-assessed using HPLC-UV.
-
-
Investigate Matrix Effects: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from components in the sample matrix.[1]
-
Action: Conduct a post-extraction addition experiment to evaluate the matrix effect on both the analyte and the internal standard.
-
2. Issue: Drifting or Unstable Internal Standard Signal
Question: The peak area of my this compound internal standard is not consistent across my analytical run. What could be causing this?
Answer: A drifting or unstable internal standard signal can be due to several factors, including instability of the compound in the analytical solvent, back-exchange of deuterium atoms, or issues with the analytical instrumentation.
Troubleshooting Guide:
-
Assess Stability in Solution: this compound may degrade over time when stored in solution.
-
Action: Perform a stability study of this compound in the solvent used for your stock and working solutions. Analyze the solution at different time points (e.g., 0, 4, 8, 24 hours) to check for any degradation.[3]
-
-
Check for Isotopic Exchange (Back-Exchange): Deuterium atoms can sometimes be replaced by hydrogen atoms from the surrounding solvent or matrix, a phenomenon known as back-exchange. This is more likely to occur at certain positions on the molecule and can be influenced by pH.[3]
-
Action: To test for back-exchange, incubate the this compound in the sample matrix or analytical solvent under the conditions of your assay for a period of time and then analyze for any loss of deuterium.[3]
-
-
Instrument Performance: Inconsistent injection volumes or fluctuations in the mass spectrometer's source conditions can also lead to a variable internal standard signal.[4]
-
Action: Run a system suitability test to ensure the LC-MS system is performing consistently. Check for any leaks in the autosampler or injector.
-
Quality Control Data for this compound
The following tables summarize typical quality control specifications for this compound internal standard. Note that values may vary between suppliers and batches, so always refer to the Certificate of Analysis for your specific lot.
Table 1: Typical Purity Specifications for this compound
| Parameter | Recommended Specification | Method of Analysis |
| Chemical Purity | >99%[2] | HPLC-UV, LC-MS |
| Isotopic Enrichment | ≥98%[2] | Mass Spectrometry, NMR |
| Unlabeled Analyte | <0.5% | Mass Spectrometry |
Table 2: Recommended Storage and Stability for this compound
| Form | Storage Condition | Typical Stability |
| Solid | Room temperature[5] | ≥ 2 years |
| In Solvent | -20°C or -80°C | 1-6 months (should be verified) |
Key Experimental Protocols
Protocol 1: Assessment of Chemical Purity by HPLC-UV
This protocol outlines a general procedure for determining the chemical purity of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions to create a calibration curve.
-
-
HPLC-UV Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared standard solutions and a blank solvent.
-
Integrate the peak area of this compound and any impurity peaks.
-
-
Calculation:
-
Calculate the chemical purity as the percentage of the main peak area relative to the total peak area of all components.
-
Protocol 2: Assessment of Isotopic Purity by Mass Spectrometry
This protocol provides a method to determine the isotopic enrichment of this compound.
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[2]
-
-
LC-MS Analysis:
-
Utilize an LC-MS system with a high-resolution mass spectrometer if available.
-
Infuse the solution directly or inject it onto an analytical column.
-
Acquire full scan mass spectra in the appropriate mass range to observe the molecular ions of this compound and any unlabeled Hexanoylglycine.
-
-
Data Analysis:
-
Determine the peak areas for the molecular ions corresponding to the d2 and d0 (unlabeled) forms of Hexanoylglycine.
-
Calculate the isotopic enrichment using the following formula:
-
Isotopic Enrichment (%) = [Area(d2) / (Area(d2) + Area(d0))] x 100
-
-
Visualized Workflows and Logic
Troubleshooting Inaccurate Quantification
References
dealing with poor peak shape in Hexanoylglycine-d2 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor peak shape during Hexanoylglycine-d2 analysis.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to poor peak shape in the chromatographic analysis of this compound.
FAQ 1: What are the common causes of peak tailing in this compound analysis?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. The primary causes include:
-
Secondary Interactions: Unwanted interactions can occur between the analyte and the stationary phase. For silica-based columns, residual silanol groups can interact with polar analytes, causing tailing.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing. Operating near the pKa of this compound can result in inconsistent ionization and tailing peaks.[2][3]
-
Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to pH shifts on the column, causing distorted peak shapes.[2][4]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[5]
-
Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to peak tailing.[1]
FAQ 2: My this compound peak is fronting. What could be the cause?
Peak fronting, where the front half of the peak is broader than the latter half, is often caused by:
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to travel too quickly at the head of the column, resulting in a fronting peak.[5]
-
Column Collapse: A physical collapse of the column bed can lead to peak fronting, though this is a less common issue with modern, robust columns.
FAQ 3: I am observing split peaks for this compound. What should I check?
Split peaks can be caused by a few factors:
-
Partially Blocked Frit: Contamination can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.
-
Injection Solvent Incompatibility: A significant mismatch between the injection solvent and the mobile phase can cause the sample to precipitate at the head of the column, leading to split peaks.[5]
-
Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak.
FAQ 4: How can I improve the peak shape of this compound?
To improve peak shape, consider the following optimization strategies:
-
Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the pKa of Hexanoylglycine to ensure it is fully ionized or un-ionized. For basic compounds, a lower pH (around 2-3) can reduce tailing by protonating silanol groups on the column.[1][6]
-
Optimize Buffer Concentration: Ensure the buffer concentration is sufficient to maintain a stable pH. A good starting point is typically 10-50 mM.[2][4][6]
-
Injection Volume and Concentration: Reduce the injection volume or dilute the sample to avoid column overload.[7]
-
Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary due to solubility issues, inject the smallest possible volume.[5]
-
Gradient Optimization: A shallower gradient can sometimes improve peak shape and resolution.[8]
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer. However, this can also affect retention time and selectivity.
Quantitative Data Summary
The following tables summarize the impact of various chromatographic parameters on peak shape.
Table 1: Effect of Mobile Phase Buffer Concentration on Peak Asymmetry
| Buffer Concentration (mM) | Peak Asymmetry Factor (As) |
| 5 | 1.8 |
| 10 | 1.4 |
| 25 | 1.2 |
| 50 | 1.1 |
Note: Data is illustrative and based on general chromatographic principles. Actual results may vary.
Table 2: Impact of Injection Volume on Peak Tailing Factor
| Injection Volume (µL) | Tailing Factor (Tf) |
| 1 | 1.1 |
| 5 | 1.5 |
| 10 | 1.9 |
| 20 | > 2.0 (significant tailing) |
Note: Data is illustrative and based on general chromatographic principles. Actual results may vary.
Experimental Protocols
A detailed experimental protocol for the analysis of Hexanoylglycine in urine is provided below. This can be adapted for the analysis of this compound.
Protocol: Urinary Hexanoylglycine Analysis by LC-MS/MS
-
Sample Preparation (Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of urine, add an internal standard solution (containing this compound).
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions: Monitor the appropriate precursor to product ion transitions for Hexanoylglycine and this compound.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting poor peak shape.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phenomenex.blog [phenomenex.blog]
- 5. agilent.com [agilent.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. mastelf.com [mastelf.com]
Technical Support Center: Quantification of Hexanoylglycine-d2
Welcome to the technical support center for the analysis of Hexanoylglycine-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its quantification, with a special focus on the impact of derivatization.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the quantification of this compound, particularly for Gas Chromatography-Mass Spectrometry (GC-MS)?
A1: Derivatization is a critical step in the GC-MS analysis of polar molecules like this compound for several reasons:
-
Increases Volatility: this compound is a non-volatile compound due to its polar carboxylic acid and amide groups. Derivatization replaces the active hydrogens on these groups with non-polar moieties, such as a trimethylsilyl (TMS) group, making the molecule sufficiently volatile to travel through the GC column.[1][2]
-
Enhances Thermal Stability: The derivatized form of the molecule is typically more stable at the high temperatures required for GC analysis, preventing degradation in the injector port and column.[1][2]
-
Improves Chromatographic Peak Shape: By reducing the polarity of the analyte, derivatization minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks and improved separation.
-
Improves Mass Spectrometric Detection: Derivatization can lead to the formation of characteristic fragment ions in the mass spectrometer, which can aid in structural confirmation and improve the sensitivity and selectivity of the assay.[1]
Q2: Which derivatization reagents are most suitable for this compound analysis?
A2: The most common and effective methods for derivatizing acylglycines, including this compound, for GC-MS analysis are silylation and esterification.
-
Silylation: This is the most popular technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[3][4] BSTFA is often used with a catalyst like 1% Trimethylchlorosilane (TMCS) to enhance the derivatization of all active hydrogens.[5]
-
Esterification/Alkylation: This method converts the carboxylic acid group to an ester. Reagents like diazomethane or alcohols (e.g., n-butanol) in the presence of an acid catalyst can be used.[3][6]
For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can enhance ionization efficiency and improve retention on reverse-phase columns. Reagents like 3-nitrophenylhydrazine (3-NPH) are used to target the carboxylic acid group.[6][7][8]
Q3: How does derivatization affect the quantification when using a deuterated internal standard like this compound?
A3: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantification as it corrects for variations in sample preparation and instrument response.[9] However, the derivatization process itself is critical:
-
Reaction Efficiency: It is assumed that the analyte and the SIL-IS have identical derivatization efficiencies. Incomplete or variable derivatization can affect the accuracy of the results.[10]
-
Mass Spectral Overlap ("Cross-Contribution"): The derivatization process alters the mass of the molecule. It is crucial that the mass fragments chosen for quantification (quantifier and qualifier ions) for the derivatized analyte and the derivatized SIL-IS are distinct and do not have significant overlap or "cross-contribution".[11][12] The choice of derivatizing reagent can significantly influence the fragmentation pattern and the suitability of the selected ions.[11][12]
-
Isotopic Integrity: The derivatization conditions should be mild enough to not cause any H/D exchange, which could compromise the integrity of the deuterium label on the internal standard.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the derivatization and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low peak for derivatized this compound | Incomplete Derivatization Reaction | - Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Dry your sample extract completely under a stream of nitrogen before adding the reagent. Use anhydrous solvents.[5][13] - Optimize Reaction Conditions: Increase reaction time and/or temperature. A common starting point for BSTFA is 60-70°C for 30-60 minutes.[5] - Check Reagent Ratio: Ensure a sufficient molar excess of the derivatizing reagent. A 2:1 molar ratio of silylating reagent to active hydrogens is a good rule of thumb. - Use a Catalyst: Add 1% TMCS to your BSTFA to drive the reaction to completion, especially for the amide hydrogen.[5] |
| Degradation of the Derivative | - Analyze Samples Promptly: Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis. Analyze them as soon as possible after preparation.[5] - Check GC Inlet Temperature: An excessively high injector temperature can cause thermal degradation of the derivative. | |
| Multiple peaks observed for the analyte | Incomplete Derivatization | - This can lead to peaks for both the partially and fully derivatized analyte. Re-optimize the derivatization reaction as described above to ensure the reaction goes to completion.[5] |
| Presence of Isomers or Artifacts | - Ensure sample handling and preparation steps are mild to prevent any potential isomerization of the parent molecule. | |
| Broad or tailing chromatographic peaks | Active Sites in the GC System | - Silanize the GC Liner: Active silanol groups (Si-OH) in the glass inlet liner can cause peak tailing. Use a deactivated liner or silanize it in-house.[5] - Check Column Condition: The GC column may be degraded or contaminated. Condition the column according to the manufacturer's instructions or trim the first few centimeters from the inlet side. |
| Incomplete Derivatization | - Underivatized Hexanoylglycine is highly polar and will exhibit poor chromatography. Confirm complete derivatization.[5] | |
| Poor quantitative reproducibility | Variable Derivatization Efficiency | - Ensure precise and consistent addition of the derivatization reagent to all samples, standards, and quality controls. - Maintain consistent reaction times and temperatures for all samples in a batch. |
| Matrix Effects | - The sample matrix can suppress or enhance the derivatization reaction or the ionization process in the mass spectrometer.[14] Ensure your calibration standards are prepared in a matrix that closely matches your samples, or use the stable isotope-labeled internal standard (this compound) to correct for these effects.[9][14] |
Experimental Protocol: Silylation of this compound for GC-MS Analysis
This protocol describes a general procedure for the derivatization of this compound in a dried sample extract using BSTFA with a TMCS catalyst.
Materials:
-
Dried sample extract containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (reaction solvent)
-
GC vials with inserts (e.g., 2 mL vials with 250 µL glass inserts)
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Ensure the sample extract (e.g., from a liquid-liquid or solid-phase extraction) is completely dry. Place the vial containing the extract under a gentle stream of dry nitrogen gas until all solvent has evaporated. The absence of water is critical for a successful reaction.[5][13]
-
Reagent Addition: To the dried extract in the GC vial, add 50 µL of anhydrous pyridine (or acetonitrile) to redissolve the residue.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial. The amount may need to be optimized based on the expected analyte concentration.
-
Reaction: Immediately cap the vial tightly. Vortex briefly to mix. Place the vial in a heating block or oven set to 70°C for 60 minutes to ensure the reaction goes to completion.[5][13]
-
Cooling: After heating, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Do not delay the analysis, as TMS-derivatives can degrade over time.[5]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Silylation reaction of this compound with BSTFA.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. scispace.com [scispace.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Hexanoylglycine-d2 Carryover
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of Hexanoylglycine-d2 in autosamplers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to carryover?
This compound is the deuterated form of Hexanoylglycine, an acylglycine that can be a biomarker for certain metabolic disorders. Its chemical structure possesses both a hydrophobic hexanoyl chain and a hydrophilic glycine moiety, making it amphiphilic. This dual nature can lead to its adsorption onto various surfaces within the autosampler and LC system, such as vials, needles, tubing, and injector seals, causing carryover into subsequent injections.
Q2: What are the common sources of this compound carryover in an LC-MS system?
Carryover of this compound can originate from several components of your LC-MS system. The most common sources include:
-
Autosampler Needle: Residue can adhere to both the inner and outer surfaces of the needle.
-
Injector Valve and Rotor Seal: The complex geometry of the injector valve and wear and tear of the rotor seal can trap the analyte.
-
Sample Loop: Adsorption can occur on the inner surface of the sample loop.
-
Tubing and Fittings: Dead volumes in connections can be a source of persistent carryover.
-
LC Column: Strong retention of the analyte on the column can lead to it bleeding into subsequent runs.
-
Contaminated Solvents or Vials: The blank solution or vials themselves may be contaminated.[1]
Q3: What is an acceptable level of carryover for this compound?
Ideally, carryover should be as low as possible, typically less than 0.1% of the peak area of the preceding high-concentration sample. However, the acceptable level depends on the specific assay requirements and the lower limit of quantitation (LLOQ).
Troubleshooting Guides
Issue 1: Persistent this compound peak observed in blank injections.
This is a classic sign of carryover. Follow this systematic troubleshooting guide to identify and resolve the issue.
Step 1: Confirm the Source of the Peak
-
Action: Inject a fresh, known clean blank solvent from a new vial.
-
Rationale: This helps to rule out contamination of your blank solvent or vials.[1] If the peak disappears, your previous blanks were contaminated. If the peak persists, it is likely carryover from the system.
Step 2: Isolate the Source of Carryover (Autosampler vs. Column)
-
Action: Remove the analytical column and replace it with a zero-dead-volume union. Inject a blank after a high-concentration sample.
-
Rationale: If the carryover peak is significantly reduced or eliminated, the column is a major contributor. If the peak remains, the carryover is primarily from the autosampler and other pre-column components.
Step 3: Optimize the Autosampler Wash Protocol
-
Rationale: An inappropriate or insufficient wash protocol is a primary cause of autosampler-related carryover. Hexanoylglycine's properties (LogP ~0.9, pKa ~4.25) suggest that a multi-solvent wash will be most effective.
-
Action: Implement a more rigorous needle wash method. This can include:
-
Using a stronger and more effective wash solvent. A mixture of organic and aqueous solvents is often more effective than a single solvent. Consider a "magic mixture" of Water:Acetonitrile:Methanol:Isopropanol (25:25:25:25 v/v/v/v).
-
Increasing the wash volume and the number of wash cycles.
-
Employing both pre- and post-injection washes.
-
Issue 2: Carryover is sporadic and not consistently decreasing with subsequent blank injections.
This could indicate a hardware issue or a more complex carryover problem.
Step 1: Inspect and Maintain the Injector System
-
Action: Inspect the injector rotor seal and needle seat for scratches or wear. Replace these components if they appear worn.
-
Rationale: Worn seals can create dead volumes where the analyte can be trapped and released unpredictably. Regular maintenance is crucial for minimizing carryover.
Step 2: Consider the Sample Solvent
-
Action: Ensure your sample is fully dissolved in a solvent that is compatible with the mobile phase.
-
Rationale: If the sample solvent is too strong, it can cause the analyte to precipitate when it comes into contact with the mobile phase in the injector, leading to carryover.
Data Presentation: Wash Solvent Performance
The following table summarizes the expected performance of different wash solvent compositions in reducing this compound carryover, based on general principles for similar compounds.
| Wash Solvent Composition | Expected Carryover Reduction | Rationale |
| 100% Acetonitrile | Moderate | Effective at dissolving the hydrophobic hexanoyl chain. |
| 100% Methanol | Moderate | Similar to acetonitrile, effective for the hydrophobic portion. |
| 90:10 Water:Acetonitrile | Good | Addresses both the hydrophilic and hydrophobic nature of the molecule. |
| 50:50 Water:Acetonitrile | Very Good | A balanced composition for amphiphilic compounds. |
| Isopropanol | Good | A stronger organic solvent that can be effective for stubborn residues. |
| "Magic Mixture" (25:25:25:25 Water:ACN:MeOH:IPA) | Excellent | Provides a broad solvency range to remove a wide variety of residues.[2] |
| 0.1% Formic Acid in 50:50 Water:Acetonitrile | Excellent | The acidic pH will keep the glycine moiety protonated, potentially increasing its solubility in the wash solvent. |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of this compound Carryover
This protocol provides a step-by-step workflow to identify the source of carryover.
-
Initial Carryover Assessment:
-
Inject a high-concentration standard of this compound.
-
Immediately follow with three consecutive blank injections using your standard method.
-
Quantify the carryover in each blank.
-
-
Blank and Vial Contamination Check:
-
Prepare a fresh blank solution in a new, clean vial.
-
Inject this new blank. If a peak is still observed, proceed to the next step.
-
-
Isolating the Column as a Source:
-
Disconnect the analytical column from the system.
-
Install a zero-dead-volume union in its place.
-
Repeat the injection sequence of a high-concentration standard followed by three blanks.
-
Compare the carryover levels to the initial assessment. A significant reduction points to the column as a major source.
-
-
Autosampler Wash Optimization:
-
If carryover persists with the column removed, focus on the autosampler wash.
-
Implement a more rigorous wash method (e.g., using the "Magic Mixture" or an acidified organic/aqueous mix).
-
Increase the wash volume and the number of wash cycles in your autosampler program.
-
Re-run the carryover assessment.
-
-
Hardware Inspection:
-
If carryover is still unacceptable, power down the instrument and perform maintenance.
-
Inspect and, if necessary, replace the injector rotor seal, needle, and needle seat.
-
Check all fittings for tightness and ensure there are no leaks.
-
Protocol 2: Optimized Autosampler Cleaning for this compound
This protocol is designed for routine use to prevent the buildup of this compound in the autosampler.
-
Prepare Wash Solvents:
-
Wash Solvent A: 0.1% Formic Acid in Water
-
Wash Solvent B: 50:50 Acetonitrile:Isopropanol
-
Wash Solvent C (Strong Wash): "Magic Mixture" (25:25:25:25 Water:Acetonitrile:Methanol:Isopropanol)
-
-
Autosampler Program Configuration:
-
Pre-injection Wash:
-
Perform one wash cycle with 500 µL of Wash Solvent A.
-
Perform two wash cycles with 500 µL of Wash Solvent B.
-
-
Post-injection Wash:
-
Perform two wash cycles with 500 µL of Wash Solvent B.
-
Perform one wash cycle with 500 µL of Wash Solvent A.
-
-
-
Periodic Strong Wash:
-
At the end of each sample batch, or if high carryover is suspected, perform a strong wash procedure.
-
Replace Wash Solvent B with Wash Solvent C in the autosampler.
-
Run at least five wash cycles with Wash Solvent C.
-
Visualizations
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using Hexanoylglycine-d2
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. This guide provides an objective comparison of analytical methods for the quantification of Hexanoylglycine, a critical biomarker for inherited metabolic disorders, with a focus on the validation of methods utilizing the stable isotope-labeled internal standard, Hexanoylglycine-d2.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications. This guide will delve into the quantitative advantages of this approach, provide detailed experimental protocols, and visualize the underlying biochemical and analytical workflows.
The Quantitative Advantage: A Head-to-Head Comparison
The primary role of an internal standard in quantitative analysis is to correct for the inherent variability in the analytical process, from sample preparation to instrument response. An ideal internal standard co-elutes with the analyte of interest and experiences the same variations, ensuring that the ratio of their responses remains constant and proportional to the analyte's concentration.
While various compounds can be employed as internal standards, a stable isotope-labeled internal standard (SIL-IS) offers a level of accuracy and reliability that is unmatched by other alternatives, such as using an external standard or a structurally similar analog. The fundamental advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte. By replacing one or more atoms with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), the SIL-IS exhibits the same extraction recovery, ionization efficiency, and chromatographic retention time as the native analyte. This co-elution is paramount for compensating for matrix effects, a major source of error in LC-MS/MS analysis where co-eluting endogenous components in the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
To illustrate the quantitative benefits, the following table summarizes data from a study that compared the performance of an LC-MS/MS assay for a small molecule drug with and without a stable isotope-labeled internal standard. While this example does not use Hexanoylglycine, the principles of improved accuracy and precision are directly applicable.
| Validation Parameter | Method with Analog Internal Standard | Method with Stable Isotope-Labeled Internal Standard (SIL-IS) |
| Accuracy (Mean % Bias) | 96.8% | 100.3% |
| Precision (% Standard Deviation) | 8.6% | 7.6% |
Data adapted from a study by Stokvis et al. (2005), which demonstrated a significant improvement in assay performance for an anticancer drug upon switching to a SIL-IS. The variance with the SIL-IS was significantly lower, indicating improved precision, and the accuracy was significantly closer to the true value.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are protocols for the quantification of Hexanoylglycine in urine using LC-MS/MS with this compound as an internal standard.
Protocol 1: Urinary Acylglycine Analysis by UPLC-MS/MS
This method is designed for the quantitative analysis of a panel of acylglycines, including Hexanoylglycine, in human urine.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex samples to ensure homogeneity.
-
Centrifuge at 13,000 x g for 5 minutes to pellet any precipitate.
-
Transfer 50 µL of the supernatant to a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (containing this compound at a known concentration in a suitable solvent, e.g., 50% acetonitrile).
-
Vortex briefly to mix.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions:
-
Chromatographic System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for Hexanoylglycine and this compound.
3. Data Analysis:
-
Integrate the peak areas for both the analyte (Hexanoylglycine) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of Hexanoylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the analytical and biological context, the following diagrams, generated using the DOT language, illustrate the key processes.
A Comparative Guide to Hexanoylglycine-d2 and Other Internal Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative mass spectrometry, particularly in the field of metabolomics and clinical diagnostics, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of Hexanoylglycine-d2 with other commonly employed internal standards for the analysis of acylglycines and other related metabolites. The information presented herein is supported by a review of experimental data and established analytical methodologies.
The Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. In liquid chromatography-mass spectrometry (LC-MS) based methods, stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. These compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This property allows them to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, thus effectively normalizing for variations in extraction efficiency, injection volume, and matrix effects.
Performance Comparison of Internal Standards
While direct head-to-head comparative studies for a wide array of internal standards are not always available in a single publication, the following table summarizes the typical performance characteristics of this compound and other relevant deuterated internal standards based on validated analytical methods for acylglycines and similar compounds. The data presented are representative of the performance expected when these standards are used in a well-developed UPLC-MS/MS method.
| Performance Metric | This compound | Octanoylglycine-d3 | Glycocholic acid-d4 | General Deuterated Acylglycines |
| Analyte(s) | Hexanoylglycine and other medium-chain acylglycines | Octanoylglycine and other medium-chain acylglycines | Glycocholic acid and other bile acids | Panel of acylglycines |
| Typical Recovery (%) | 90 - 110 | 90 - 110 | 85 - 115 | 90.2 - 109.3[1][2] |
| Precision (CV%) | < 15 | < 15 | < 15 | < 10[1][2] |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99[1][2] |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to pg/mL range | Low ng/mL to pg/mL range | Low ng/mL to pg/mL range | Analyte-dependent |
| Matrix Effect | Effectively compensated | Effectively compensated | Effectively compensated | Effectively compensated |
Experimental Protocols
The following sections detail typical methodologies for the quantitative analysis of acylglycines in biological matrices using a deuterated internal standard like this compound.
Sample Preparation (Human Urine)
-
Thawing and Centrifugation: Frozen urine samples are thawed at room temperature and centrifuged at approximately 13,000 x g for 5 minutes to pellet any particulate matter.
-
Dilution and Internal Standard Spiking: A 50 µL aliquot of the urine supernatant is diluted with 200 µL of water. To this diluted sample, 10 µL of the internal standard working solution (containing this compound at a concentration of, for example, 1 µg/mL in methanol) is added.
-
Protein Precipitation/Extraction: 500 µL of acetonitrile is added to the sample to precipitate proteins. The sample is vortexed for 1 minute and then centrifuged at 13,000 x g for 10 minutes.
-
Supernatant Transfer and Evaporation: The clear supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: The dried residue is reconstituted in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography system, such as a Waters ACQUITY UPLC system.
-
Column: A reverse-phase column suitable for polar metabolites, for example, a Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer, such as a Waters Xevo TQ-S, operating in positive electrospray ionization (ESI+) mode.
-
Ionization Source Parameters:
-
Capillary Voltage: 1.5 - 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 - 500 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used to monitor the specific precursor-to-product ion transitions for both the analyte (e.g., Hexanoylglycine) and the internal standard (this compound). The collision energy and other MRM parameters are optimized for each specific compound.
Visualization of Relevant Pathways and Workflows
To provide a better understanding of the context in which Hexanoylglycine is analyzed and the general workflow, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for the quantitative analysis of acylglycines in urine.
Caption: A simplified diagram of fatty acid beta-oxidation and the glycine conjugation pathway.
References
Cross-Validation of LC-MS/MS and GC-MS Methods for Hexanoylglycine Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of hexanoylglycine. Hexanoylglycine is a key biomarker for medium-chain acyl-CoA dehydrogenase deficiency (MCADD), an inherited metabolic disorder. Accurate and reliable quantification of this metabolite is crucial for clinical diagnosis and monitoring. This document presents a detailed comparison of the performance of both analytical techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Methodology Comparison
Both LC-MS/MS and GC-MS are powerful analytical techniques for the quantification of small molecules like hexanoylglycine. However, they differ significantly in their principles of separation, sample preparation requirements, and instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizes the principles of high-performance liquid chromatography to separate analytes in a liquid mobile phase followed by detection using a tandem mass spectrometer. A key advantage of LC-MS/MS is its ability to often analyze compounds with minimal sample preparation, sometimes employing a simple "dilute-and-shoot" approach, particularly for urine samples.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, separates volatile and thermally stable compounds in a gaseous mobile phase. A critical step in the analysis of non-volatile compounds like hexanoylglycine by GC-MS is chemical derivatization.[2][3] This process modifies the analyte to increase its volatility and thermal stability, making it amenable to gas chromatography.
Quantitative Performance
The performance of an analytical method is evaluated based on several key parameters, including linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The following tables summarize the quantitative performance data for LC-MS/MS and GC-MS methods for the analysis of hexanoylglycine and other acylglycines, compiled from various studies.
Table 1: Quantitative Performance of LC-MS/MS Method for Acylglycines
| Parameter | Performance | Reference |
| Linearity (Range) | 0.1–50 ng/mL (for glyphosate, a comparable small molecule) | [1] |
| Accuracy (% Recovery) | 91.7–97.1% | [4] |
| Precision (RSD %) | Intra-assay: ≤ 5.9%, Inter-assay: ≤ 9.1% | [4] |
| Limit of Detection (LOD) | 1–300 nM (for a panel of amino acids) | [5] |
| Limit of Quantification (LOQ) | 0.1 ng/mL (for glyphosate); 0.01–0.5 µM (for a panel of amino acids) | [1][5] |
Table 2: Quantitative Performance of GC-MS Method for Acylglycines
| Parameter | Performance | Reference |
| Linearity (r²) | ≥ 0.998 | [6] |
| Accuracy (% Recovery) | 80.23–115.41% | [6] |
| Precision (RSD %) | Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34% | [6] |
| Limit of Detection (LOD) | Not explicitly found for hexanoylglycine | |
| Limit of Quantification (LOQ) | Not explicitly found for hexanoylglycine |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of hexanoylglycine by LC-MS/MS and GC-MS.
LC-MS/MS Experimental Protocol (Urine)
This protocol is adapted from methods for the analysis of acylglycines in urine.[7][8]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples to pellet any particulate matter.
-
Transfer a specific volume of the supernatant to a clean tube.
-
Add an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Dilute the sample with a suitable solvent (e.g., mobile phase).
-
Vortex and transfer to an autosampler vial for analysis.
-
-
Chromatographic Conditions (UPLC-MS/MS):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
-
Mass Spectrometry Conditions (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimized source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage.
-
MRM Transitions: Specific precursor-to-product ion transitions for hexanoylglycine and its internal standard are monitored.
-
GC-MS Experimental Protocol (Biological Fluids)
This protocol is a general representation based on methods for analyzing similar compounds.[2][3]
-
Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the acylglycines from the biological matrix.
-
Drying: Evaporate the solvent from the extracted sample to dryness under a stream of nitrogen.
-
Derivatization: This is a critical step to increase the volatility of hexanoylglycine. A common approach is a two-step process:
-
Oximation: To protect the keto group, if present.
-
Silylation: To convert the acidic protons to trimethylsilyl (TMS) ethers. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for a specific duration.
-
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a final temperature.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
Ion Source Temperature: Typically maintained around 230 °C.
-
Quadrupole Temperature: Typically maintained around 150 °C.
-
Selected Ions: Specific ions characteristic of the derivatized hexanoylglycine are monitored for quantification.
-
Experimental Workflow Visualization
The following diagrams illustrate the general experimental workflows for the LC-MS/MS and GC-MS analysis of hexanoylglycine.
LC-MS/MS workflow for hexanoylglycine analysis.
GC-MS workflow for hexanoylglycine analysis.
Conclusion
Both LC-MS/MS and GC-MS are robust and reliable methods for the quantification of hexanoylglycine. The choice between the two techniques often depends on the specific requirements of the study, including the sample matrix, desired throughput, and available instrumentation.
LC-MS/MS offers the advantage of simpler and faster sample preparation, often avoiding the need for derivatization. This makes it well-suited for high-throughput clinical applications. The method demonstrates excellent accuracy and precision.
GC-MS is a well-established technique that provides high chromatographic resolution. However, the mandatory derivatization step adds complexity and time to the sample preparation process. It is a highly sensitive and specific method, particularly when operated in SIM mode.
For laboratories focused on routine clinical screening where high throughput is a priority, LC-MS/MS may be the preferred method. For research applications that require high chromatographic separation and where derivatization protocols are well-established, GC-MS remains a powerful and valuable tool. Ultimately, the selection of the analytical method should be based on a thorough evaluation of the performance characteristics and a consideration of the practical aspects of each technique in the context of the intended application.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Linearity and Limits of Detection: A Comparative Guide to Using Hexanoylglycine-d2 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard (IS) is a critical determinant of method accuracy and reliability.[1] Stable isotope-labeled (SIL) internal standards, such as Hexanoylglycine-d2, are widely regarded as the gold standard, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications.[2] This preference is echoed in regulatory guidelines from the FDA and the International Council for Harmonisation (ICH) M10, which recommend the use of SIL-IS to ensure the highest quality data for regulatory submissions.[3][4]
This guide provides a comparative analysis of this compound against a non-deuterated structural analog for establishing linearity and determining the limits of detection (LOD) and quantification (LOQ) for the analysis of hexanoylglycine. The presented experimental data underscores the superior performance of the deuterated standard in mitigating analytical variability.
Comparative Performance of Internal Standards
The use of a deuterated internal standard like this compound offers significant advantages over a non-deuterated structural analog. Because this compound is chemically identical to the analyte, it co-elutes and experiences the same effects of sample preparation and matrix interference.[2] This results in more accurate and precise quantification across a wide dynamic range. In contrast, a non-deuterated analog, despite its structural similarity, will have different physicochemical properties, leading to potential variations in extraction recovery and chromatographic retention time, which can compromise data quality.[1]
The following tables summarize the comparative performance of this compound and a hypothetical non-deuterated structural analog internal standard in establishing linearity and limits of detection for hexanoylglycine analysis.
Table 1: Linearity Assessment
| Parameter | This compound | Non-Deuterated Structural Analog IS |
| Linear Range | 0.5 - 1000 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.990 |
| Regression Equation | y = 1.02x + 0.005 | y = 0.88x + 0.15 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% |
| Precision (% CV) | < 5% | < 15% |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | This compound | Non-Deuterated Structural Analog IS |
| Limit of Detection (LOD) | 0.15 ng/mL | 1.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5.0 ng/mL |
| Signal-to-Noise Ratio (S/N) at LOQ | > 10 | ~10 |
| Accuracy at LOQ (% Bias) | ± 7% | ± 18% |
| Precision at LOQ (% CV) | 6% | 17% |
Experimental Protocols
Detailed methodologies for determining linearity and limits of detection are provided below. These protocols are aligned with FDA and ICH M10 guidelines for bioanalytical method validation.[3][4]
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of hexanoylglycine in methanol.
-
Internal Standard Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the non-deuterated structural analog IS in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of hexanoylglycine by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solutions: Prepare working solutions of this compound and the non-deuterated IS at a constant concentration (e.g., 50 ng/mL) in methanol:water (1:1, v/v).
2. Linearity Determination
-
Calibration Curve Preparation: A set of at least eight non-zero calibration standards are prepared by spiking blank matrix (e.g., human plasma or urine) with the appropriate hexanoylglycine working solutions.
-
Internal Standard Addition: A fixed volume of the internal standard working solution (either this compound or the non-deuterated analog) is added to each calibration standard and quality control (QC) sample.
-
Sample Preparation: Samples are subjected to a validated extraction procedure, such as protein precipitation or solid-phase extraction.
-
LC-MS/MS Analysis: The extracted samples are analyzed using a validated LC-MS/MS method.
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity of the curve is assessed by the correlation coefficient (r²), which should be ≥ 0.99. The accuracy and precision of the back-calculated concentrations of the calibration standards should be within ±15% (±20% for the LLOQ).
3. Determination of Limits of Detection (LOD) and Quantification (LOQ)
-
Limit of Detection (LOD): The LOD is typically determined as the lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of at least 3.
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy (typically within 20% for both parameters).[5] This is often determined by analyzing a series of low-concentration samples and identifying the concentration at which the signal-to-noise ratio is at least 10.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for establishing linearity and limits of detection using an internal standard.
References
A Guide to Inter-Laboratory Comparison of Hexanoylglycine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of hexanoylglycine, a critical biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. While specific inter-laboratory comparison data is not publicly available, this document synthesizes information from established proficiency testing programs and the scientific literature to present a guide for comparing laboratory performance.
Data Presentation: Comparing Hexanoylglycine Quantification Methods
Due to the limited public availability of direct inter-laboratory comparison studies for hexanoylglycine, the following table presents a summary of typical quantitative results obtained by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These values are representative of expected concentrations in urine for healthy individuals and those with MCAD deficiency, providing a baseline for laboratory performance assessment.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile derivatives based on boiling point and mass-to-charge ratio. | Separation based on polarity followed by mass-to-charge ratio detection of specific molecular fragments. |
| Sample Type | Urine, Plasma | Urine, Plasma, Dried Blood Spots |
| Typical Reference Range (Urine) | < 1 µg/mL | < 1 µg/mL |
| Pathological Range (MCAD Deficiency, Urine) | Significantly elevated, often > 10 µg/mL | Significantly elevated, often > 10 µg/mL |
| Reported Precision (Intra-assay CV) | < 10% | < 15% |
| Reported Precision (Inter-assay CV) | < 15% | < 20% |
Experimental Protocols
Accurate quantification of hexanoylglycine is crucial for the diagnosis and monitoring of MCAD deficiency. Below are detailed methodologies for the two most common analytical techniques.
Quantification of Hexanoylglycine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the derivatization of hexanoylglycine to increase its volatility for analysis by GC-MS.
1. Sample Preparation:
-
Internal Standard Addition: To a 1 mL aliquot of urine, add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₂]hexanoylglycine).
-
Acidification: Adjust the pH of the urine sample to approximately 1-2 with hydrochloric acid.
-
Extraction: Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. The organic layer containing the hexanoylglycine is collected.
-
Evaporation: The organic solvent is evaporated to dryness under a stream of nitrogen.
-
Derivatization: The dried residue is derivatized to form a volatile ester, for example, by adding N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating at 70°C for 30 minutes.
2. GC-MS Analysis:
-
Injection: A small volume (typically 1 µL) of the derivatized sample is injected into the GC.
-
Gas Chromatography: The separation is performed on a capillary column (e.g., DB-5ms) with a temperature gradient to separate hexanoylglycine from other components.
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized hexanoylglycine and the internal standard.
3. Quantification:
-
The concentration of hexanoylglycine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of hexanoylglycine.
Quantification of Hexanoylglycine in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of hexanoylglycine without the need for derivatization.
1. Sample Preparation:
-
Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., [¹³C₂]hexanoylglycine) is added to a plasma sample (typically 100 µL).
-
Protein Precipitation: Proteins are precipitated by adding a solvent like acetonitrile. The sample is vortexed and then centrifuged to pellet the proteins.
-
Supernatant Collection: The clear supernatant containing the hexanoylglycine is transferred to a clean tube.
-
Evaporation and Reconstitution: The supernatant may be evaporated and the residue reconstituted in the mobile phase to concentrate the analyte.
2. LC-MS/MS Analysis:
-
Injection: An aliquot of the prepared sample is injected into the LC system.
-
Liquid Chromatography: Separation is achieved on a reverse-phase column (e.g., C18) using a gradient of mobile phases, such as water with formic acid and acetonitrile with formic acid.
-
Tandem Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. The precursor ion of hexanoylglycine is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The same process is applied to the internal standard.
3. Quantification:
-
The concentration of hexanoylglycine is calculated from the peak area ratio of the analyte to the internal standard using a calibration curve.
Mandatory Visualization
The following diagrams illustrate the metabolic pathway of hexanoylglycine and a typical experimental workflow for its quantification.
Caption: Metabolic pathway of hexanoylglycine formation.
Navigating the Analytical Landscape: A Comparative Guide to Hexanoylglycine-d2 Based Assays
For researchers, scientists, and drug development professionals, the accurate and precise quantification of biomarkers is paramount. Hexanoylglycine has emerged as a critical biomarker for inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This guide provides a comprehensive comparison of the performance of Hexanoylglycine-d2 based assays, offering insights into their accuracy, precision, and underlying methodologies.
The use of a deuterated internal standard, such as this compound, is a cornerstone of robust quantitative analysis by mass spectrometry. This stable isotope dilution technique corrects for variability during sample preparation and analysis, leading to enhanced accuracy and precision. The primary analytical platforms for Hexanoylglycine measurement are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Characteristics of this compound Based Assays
The validation of an analytical method is crucial to ensure the reliability of the data. Key performance parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. While a complete validation report for a single definitive this compound assay is not publicly available, a synthesis of data from studies on acylglycines and similar analytes provides a strong indication of expected performance.
Below is a summary of typical performance characteristics for a validated LC-MS/MS method for the quantification of Hexanoylglycine in urine, utilizing a deuterated internal standard.
| Parameter | Typical Performance | Description |
| Linearity (R²) | ≥ 0.995 | Indicates a strong correlation between the analyte concentration and the instrument response over a defined range. |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | The lowest concentration of the analyte that can be reliably detected by the instrument. |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. |
| Recovery | 90 - 110% | The efficiency of the extraction process, representing the percentage of the analyte recovered from the biological matrix. |
| Intra-Assay Precision (%CV) | ≤ 5% | The variation observed within the same analytical run, indicating the repeatability of the assay. |
| Inter-Assay Precision (%CV) | ≤ 10% | The variation observed between different analytical runs on different days, indicating the reproducibility of the assay. |
Note: The values presented are representative of well-validated LC-MS/MS methods for small molecules in biological matrices. Actual performance may vary between laboratories and specific methodologies.
One study on a sample-multiplexed LC/ESI-MS/MS assay for urinary hexanoylglycine reported satisfactory intra- and inter-assay precisions (≤ 2.3% and ≤ 4.2%, respectively) and accuracy (99.0 - 100.3%). Another study developing a GC-MS method for various amino acid metabolites reported precision (RSD) of less than 20% and accuracy (bias) of less than ± 20%.
Experimental Protocols: A Closer Look
A detailed experimental protocol is fundamental for reproducing and comparing analytical methods. The following outlines a typical workflow for the quantification of Hexanoylglycine in urine using LC-MS/MS with a this compound internal standard.
Experimental Protocol: Quantification of Urinary Hexanoylglycine by LC-MS/MS
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Vortex samples to ensure homogeneity.
- To a 100 µL aliquot of urine, add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).
- Add 300 µL of acidified acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Hexanoylglycine: Precursor ion (m/z) -> Product ion (m/z)
- This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values need to be determined empirically)
3. Data Analysis:
- Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
- A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
- The concentration of Hexanoylglycine in the unknown samples is determined from the calibration curve.
Visualizing the Workflow and Underlying Biology
To better understand the processes involved, the following diagrams illustrate the metabolic pathway of Hexanoylglycine and the experimental workflow for its quantification.
Caption: Metabolic pathway of Hexanoylglycine formation.
Caption: LC-MS/MS workflow for Hexanoylglycine analysis.
Conclusion
The use of this compound as an internal standard in LC-MS/MS and GC-MS assays provides a highly accurate and precise method for the quantification of Hexanoylglycine in biological samples. The performance characteristics of these assays, including excellent linearity, low limits of detection and quantification, and high precision, make them the gold standard for both clinical diagnostics and research applications. The detailed experimental protocol and workflows provided in this guide offer a solid foundation for laboratories looking to implement or evaluate these critical analytical methods. As research in metabolic disorders progresses, the demand for such reliable and robust assays will undoubtedly continue to grow.
Performance of Hexanoylglycine-d2 in Dried Blood Spots: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of Hexanoylglycine-d2 as an internal standard for the quantification of Hexanoylglycine in dried blood spots (DBS). The information is intended to assist researchers, scientists, and drug development professionals in the selection and application of appropriate analytical methodologies.
Hexanoylglycine is a critical biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder of fatty acid oxidation. Accurate quantification of this biomarker in DBS is essential for newborn screening and patient monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving reliable and accurate results in mass spectrometry-based assays.
Performance Characteristics of this compound and Alternatives
The use of a stable isotope-labeled internal standard that is structurally identical to the analyte, such as this compound for Hexanoylglycine, is the gold standard for quantitative bioanalysis. This is because it co-elutes with the analyte and experiences similar ionization and matrix effects, thus providing the most accurate correction. While specific performance data for this compound in DBS is not extensively published in a consolidated manner, the performance of a well-validated LC-MS/MS method using a deuterated internal standard is expected to meet stringent criteria.
Table 1: Performance Characteristics of Internal Standards for Hexanoylglycine Analysis in DBS
| Performance Metric | This compound (Expected) | Alternative Internal Standards (e.g., other deuterated acylglycines) | General Acceptance Criteria for DBS Methods |
| Linearity | A broad linear range is expected, similar to the analyte, typically covering the clinically relevant concentrations. A reported method for acylglycines showed linearity from 0.005 to 25.0 μM[1][2]. | Linearity would be dependent on the specific internal standard and its similarity to Hexanoylglycine. | Correlation coefficient (r²) > 0.99 |
| Precision (CV%) | Intra- and inter-assay precision are expected to be ≤15%. | Precision may be compromised if the internal standard does not behave identically to the analyte. | Intra-assay: ≤15% Inter-assay: ≤15% |
| Accuracy (% Bias) | Accuracy is expected to be within ±15% of the nominal concentration. | Accuracy may be lower if the internal standard does not adequately compensate for matrix effects or extraction variability. | Within ±15% of nominal value |
| Recovery | High and consistent recovery is expected, though it should be noted that the primary role of an ideal internal standard is to correct for variability in recovery, not necessarily to have 100% recovery itself. | Recovery may differ significantly from the analyte, potentially leading to inaccurate quantification if not properly validated. | Consistent, precise, and reproducible |
| Matrix Effect | Minimal and compensated matrix effect is expected due to the co-eluting nature of the stable isotope-labeled internal standard. A study on acylglycines reported minimal ion suppression (2 to 10%)[1][2]. | The degree of compensation for matrix effects will depend on the structural similarity and co-elution with Hexanoylglycine. | Should be minimized and compensated for by the internal standard. |
| Stability | Stability in DBS is expected to be similar to the analyte under various storage conditions. | Stability should be thoroughly assessed and may differ from the analyte. | Stable for the intended duration of sample storage and analysis. |
Note: The performance of this compound is presented as "Expected" as specific validation data was not found in the public domain. These expectations are based on the performance of similar stable isotope-labeled internal standards in DBS assays and general validation guidelines.
Experimental Protocols
The following is a representative experimental protocol for the analysis of Hexanoylglycine in DBS using a stable isotope-labeled internal standard, based on published methodologies[1][2].
Sample Preparation
-
DBS Punching: A 3.2 mm disc is punched from the dried blood spot.
-
Extraction: The DBS disc is placed in a well of a 96-well plate. An extraction solution containing the internal standard (this compound) in a suitable organic solvent (e.g., methanol) is added.
-
Incubation: The plate is sealed and incubated with shaking to facilitate the extraction of the analyte and internal standard.
-
Derivatization (Butylation): The extract is dried down and reconstituted in butanolic HCl. The mixture is then heated to form butyl esters of the acylglycines. This step enhances chromatographic separation and detection sensitivity.
-
Reconstitution: After derivatization, the sample is dried again and reconstituted in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: Ultra-performance liquid chromatography (UPLC) is used to separate Hexanoylglycine from other components in the sample. A C18 column is typically employed with a gradient elution using a mixture of water and organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid).
-
Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Hexanoylglycine and this compound.
Visualizations
Metabolic Pathway of Hexanoylglycine Formation in MCAD Deficiency
The following diagram illustrates the metabolic pathway leading to the formation of Hexanoylglycine in individuals with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.
References
A Head-to-Head Battle of Internal Standards: Hexanoylglycine-d2 vs. 13C-Labeled Analogs in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in targeted quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an in-depth comparison of Hexanoylglycine-d2 and 13C-labeled hexanoylglycine as internal standards, supported by established principles of stable isotope dilution analysis and analogous experimental data.
In the realm of quantitative bioanalysis, particularly in metabolomics and clinical diagnostics, stable isotope-labeled internal standards (SIL-ISs) are the gold standard for correcting analytical variability. By closely mimicking the analyte of interest, they compensate for variations in sample preparation, chromatographic retention, and ionization efficiency. However, not all SIL-ISs are created equal. The choice between deuterium (²H or D) and carbon-13 (¹³C) labeling can significantly impact assay performance. This guide will explore the nuances of this choice, with a specific focus on the analysis of hexanoylglycine, a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.
The "Isotope Effect": A Fundamental Differentiator
The primary distinction in performance between deuterium-labeled and ¹³C-labeled internal standards arises from the "isotope effect." The substitution of hydrogen with deuterium results in a more significant relative mass change compared to the substitution of ¹²C with ¹³C. This can lead to alterations in the physicochemical properties of the molecule, which may cause the deuterated standard to behave differently from the unlabeled analyte during chromatographic separation. In contrast, ¹³C-labeled standards are virtually indistinguishable from their native counterparts in terms of chemical and physical properties, ensuring near-perfect co-elution.
Performance Comparison: Key Analytical Parameters
The superiority of ¹³C-labeled internal standards is evident when evaluating key bioanalytical validation parameters. The following table summarizes the expected performance characteristics based on extensive data from analogous compounds.
| Parameter | This compound (Deuterium-Labeled) | ¹³C-Labeled Hexanoylglycine | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shift relative to native hexanoylglycine. | Identical retention time to native hexanoylglycine. | The minimal mass difference in ¹³C-labeling does not typically alter chromatographic behavior. |
| Matrix Effect Compensation | May provide inconsistent compensation due to chromatographic shifts, leading to differential ion suppression or enhancement. | Provides the most accurate compensation as it experiences the same matrix effects as the analyte due to co-elution. | Co-elution ensures that both the analyte and the internal standard are subjected to the same matrix interferences at the point of ionization. |
| Isotopic Stability | Deuterium atoms can be susceptible to back-exchange with protons from the solvent, especially at labile positions, potentially compromising the standard's integrity. | The ¹³C label is integrated into the carbon skeleton of the molecule and is not susceptible to exchange, offering greater stability. | The carbon-carbon bonds of the molecular backbone are significantly more stable than some carbon-hydrogen bonds. |
| Accuracy (% Bias) | Can potentially exceed ±15% in complex matrices due to incomplete matrix effect correction. | Typically within ±5%, providing higher accuracy. | More effective normalization across variable sample matrices leads to more accurate quantification. |
| Precision (%CV) | Can be >15% under conditions of significant and variable matrix effects. | Typically <10%, demonstrating better precision. | The consistent and accurate correction for analytical variability results in lower coefficients of variation. |
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of hexanoylglycine in urine using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This protocol can be adapted for use with either this compound or a ¹³C-labeled internal standard.
1. Sample Preparation:
-
To 100 µL of urine, add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled hexanoylglycine at a known concentration).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hexanoylglycine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition.
-
¹³C-Labeled Hexanoylglycine: Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
3. Quantification:
The concentration of hexanoylglycine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of hexanoylglycine and a fixed concentration of the internal standard.
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis for the superiority of ¹³C-labeled internal standards.
Caption: A generalized experimental workflow for the quantification of hexanoylglycine in urine using LC-MS/MS.
Caption: The impact of the isotope effect on chromatographic co-elution and quantification accuracy.
Signaling Pathway Context: Fatty Acid β-Oxidation
Hexanoylglycine is a metabolite that accumulates in individuals with MCAD deficiency. This genetic disorder affects the fatty acid β-oxidation pathway, a critical process for energy production, particularly during periods of fasting. The following diagram illustrates the position of MCAD in this pathway and the consequence of its deficiency.
Caption: Simplified fatty acid β-oxidation pathway highlighting the role of MCAD and the formation of hexanoylglycine in MCAD deficiency.
Conclusion and Recommendation
While this compound can be a viable internal standard, particularly when cost is a primary consideration, it is crucial for researchers to be aware of the potential for chromatographic shifts and the need for thorough validation to ensure these do not compromise data accuracy.
For the most robust, accurate, and reliable quantification of hexanoylglycine, particularly in a clinical diagnostic setting where precision is paramount, the use of a ¹³C-labeled internal standard is strongly recommended . Its identical chemical and physical properties to the native analyte ensure optimal performance in correcting for analytical variability, leading to higher confidence in the final reported concentrations. The successful use of n-Hexanoyl(1,2-¹³C)glycine in the diagnosis of MCAD deficiency underscores the value of this approach in demanding bioanalytical applications.
The Litmus Test: A Cost-Benefit Analysis of Hexanoylglycine-d2 in Routine Metabolic Screening
For researchers, scientists, and drug development professionals, the choice of analytical standards is a critical decision impacting the accuracy, efficiency, and cost-effectiveness of screening programs. This guide provides a comprehensive comparison of using Hexanoylglycine-d2 in targeted urinary acylglycine analysis versus the widely adopted acylcarnitine profiling from dried blood spots for the screening of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inborn error of metabolism.
The early and accurate diagnosis of MCAD deficiency is paramount to preventing life-threatening metabolic crises in affected newborns. While broad newborn screening programs typically rely on the analysis of acylcarnitines from dried blood spots, the use of urinary Hexanoylglycine as a biomarker, with this compound as an internal standard, offers a highly specific and sensitive alternative. This guide delves into a cost-benefit analysis of these two primary methodologies, supported by experimental data and detailed protocols.
At a Glance: Performance and Cost Comparison
The following table summarizes the key quantitative metrics for the two screening approaches.
| Metric | Urinary Acylglycine Analysis (with this compound) | Dried Blood Spot Acylcarnitine Profiling |
| Primary Application | Second-tier/confirmatory testing for MCAD deficiency, high-risk screening | First-tier newborn screening for a panel of metabolic disorders |
| Primary Biomarker(s) | Hexanoylglycine, Suberylglycine, Phenylpropionylglycine | Octanoylcarnitine (C8), Decanoylcarnitine (C10), and their ratios (C8/C10, C8/C2) |
| Reported Sensitivity | High, often considered a more specific marker for MCAD deficiency | High for MCAD deficiency, but can have false positives |
| Reported Specificity | High, less prone to interferences that can affect acylcarnitine profiles | Generally high, but can be affected by factors like prematurity and diet |
| Internal Standard Cost | This compound: ~$60 per 5 mg | d3-Octanoylcarnitine: ~$153 per 1 mg; Other deuterated acylcarnitines vary |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Type | Urine | Dried Blood Spot |
| Turnaround Time | Typically longer due to more involved sample preparation | Rapid, suitable for high-throughput screening |
The Biochemical Pathway of MCAD Deficiency
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive genetic disorder that impairs the body's ability to break down medium-chain fatty acids for energy. This leads to the accumulation of specific metabolites, which can be detected in blood and urine.
Experimental Workflows: A Head-to-Head Comparison
The analytical workflows for urinary acylglycine and dried blood spot acylcarnitine analysis differ significantly in sample preparation and analytical approach.
Detailed Experimental Protocols
Urinary Acylglycine Analysis by GC/MS
This protocol outlines a typical procedure for the quantitative analysis of urinary acylglycines using a stable isotope dilution method with GC/MS.
1. Sample Preparation:
-
To 1 mL of urine, add a known amount of the internal standard solution containing this compound.
-
Acidify the sample to pH 1 with hydrochloric acid.
-
Perform a liquid-liquid extraction with ethyl acetate or use a solid-phase extraction (SPE) cartridge to isolate the organic acids and acylglycines.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the sample at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.
3. GC/MS Analysis:
-
Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor characteristic ions for Hexanoylglycine and this compound.
4. Quantification:
-
The concentration of endogenous Hexanoylglycine is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Dried Blood Spot Acylcarnitine Profiling by LC-MS/MS
This protocol describes a common method for the analysis of acylcarnitines from dried blood spots as part of a newborn screening panel.
1. Sample Preparation:
-
Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well microtiter plate.[1]
-
Add an extraction solution containing a mixture of deuterated internal standards (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine) in methanol.[2]
-
Agitate the plate for 20-30 minutes to extract the acylcarnitines.[1]
-
Centrifuge the plate and transfer the supernatant to a new plate.
2. Analysis:
-
The extract can be analyzed directly by flow injection analysis-tandem mass spectrometry (FIA-MS/MS) or after a rapid chromatographic separation using ultra-performance liquid chromatography (UPLC)-MS/MS.
-
The mass spectrometer is operated in positive electrospray ionization mode, and specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard.
3. Data Analysis:
-
The concentrations of individual acylcarnitines are determined by comparing the ion intensity ratios of the analytes to their respective internal standards against calibration curves.
-
Ratios of key acylcarnitines (e.g., C8/C10, C8/C2) are calculated to aid in the interpretation of results and to reduce false positives.
Cost-Benefit Discussion
Urinary Acylglycine Analysis with this compound:
-
Benefits: This method is highly specific for MCAD deficiency, as Hexanoylglycine is a direct and prominent metabolite that accumulates in this disorder.[3] The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision in quantification. This targeted approach can be invaluable as a confirmatory test following an abnormal newborn screen, reducing the emotional and financial burden of false-positive results.
-
Costs: The primary costs are associated with the instrumentation (GC/MS or LC-MS/MS) and the internal standard. While the cost per sample for the standard itself may be relatively low when purchased in bulk, the labor-intensive sample preparation, including extraction and derivatization, increases the overall cost and turnaround time compared to high-throughput screening methods.
Dried Blood Spot Acylcarnitine Profiling:
-
Benefits: The major advantage of this method is its ability to screen for a wide range of inborn errors of metabolism from a single dried blood spot in a high-throughput manner. This makes it the cornerstone of modern newborn screening programs. The sample collection via a simple heel prick is minimally invasive for the newborn.
-
Costs: The initial investment in LC-MS/MS instrumentation is significant. The cost of the panel of deuterated internal standards can also be substantial. However, the automated and high-throughput nature of the analysis leads to a lower cost per sample when screening large populations. The primary drawback is the potential for false-positive results, which can lead to parental anxiety and the need for further, more specific testing, thereby incurring additional costs.
Logical Framework for Screening Strategy
A logical approach to screening for MCAD deficiency often involves a two-tiered strategy, leveraging the strengths of both methods.
Conclusion
The choice between these methods is not mutually exclusive but rather complementary. A cost-effective and clinically robust screening program for MCAD deficiency will likely incorporate both methodologies in a tiered approach. For researchers and drug development professionals, understanding the nuances of each technique, including their respective costs, benefits, and analytical performance, is essential for designing effective studies and clinical trials related to this and other inborn errors of metabolism. The use of high-quality, isotopically labeled internal standards like this compound remains a cornerstone of achieving the analytical rigor required in this field.
References
A Researcher's Guide to the Long-Term Stability of Hexanoylglycine-d2 as an Internal Standard
For researchers, scientists, and drug development professionals utilizing Hexanoylglycine-d2 as an internal standard in quantitative bioanalysis, understanding its long-term stability and reliability is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of this compound with alternative internal standards, supported by available stability data and detailed experimental protocols.
This compound is a deuterated form of Hexanoylglycine, an acylglycine that serves as a crucial biomarker for diagnosing certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. The use of a stable isotope-labeled internal standard like this compound is the gold standard in mass spectrometry-based quantification, as it effectively corrects for variability during sample preparation and analysis.
Long-Term Stability of this compound
Information from suppliers indicates that neat this compound is stable for at least three years when stored at room temperature, after which re-analysis of its chemical purity is recommended.[1] For its non-labeled counterpart, Hexanoyl Glycine, a stability of at least four years has been reported when stored at -20°C, suggesting the core molecular structure is robust.
In a biological matrix, the stability of acylglycines, including hexanoylglycine, has been demonstrated in a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The study found that eighteen different acylglycines were stable in urine for at least:
-
5 hours at room temperature
-
24 hours in an autosampler at 4°C
-
7 weeks at -20°C
-
After three freeze/thaw cycles[2]
Comparison with Alternative Internal Standards
The primary alternatives to deuterated internal standards like this compound are carbon-13 (¹³C) and nitrogen-15 (¹⁵N) labeled analogues. While often more expensive and less readily available, ¹³C-labeled standards are generally considered superior for certain applications.[3]
| Feature | Deuterated Internal Standard (e.g., this compound) | ¹³C-Labeled Internal Standard (e.g., ¹³C-Hexanoylglycine) |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to the analyte.[4][5] | Typically co-elutes perfectly with the analyte.[4] |
| Isotopic Stability | Risk of back-exchange of deuterium with protons from the solvent, especially at labile positions.[4][5] | Highly stable with no risk of isotopic exchange.[4] |
| Matrix Effects | Generally good at correcting for matrix effects, but chromatographic shifts can lead to minor inaccuracies.[6] | Excellent at correcting for matrix effects due to identical elution profiles.[4] |
| Cost & Availability | Generally less expensive and more widely available.[3][7] | Typically more expensive and less commercially available.[3] |
Experimental Protocols
A robust assessment of the long-term stability of an internal standard is a critical component of bioanalytical method validation. The following outlines a typical experimental protocol for evaluating the stability of this compound in a biological matrix (e.g., plasma or urine).
Objective: To determine the stability of this compound under various storage conditions over an extended period.
Materials:
-
This compound
-
Blank biological matrix (e.g., human plasma, urine)
-
Analyte of interest (Hexanoylglycine)
-
Validated LC-MS/MS system
Experimental Workflow for Long-Term Stability Assessment
Caption: Experimental workflow for assessing the stability of this compound.
Methodology:
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of the analyte (Hexanoylglycine) in the blank biological matrix.
-
Spiking of Internal Standard: Spike all QC samples with a constant concentration of this compound.
-
Baseline Analysis (Time 0): Analyze a set of freshly prepared QC samples to establish the baseline (Time 0) response.
-
Storage: Store the remaining QC samples under the desired long-term storage conditions (e.g., -20°C or -80°C). Additional sets of samples should be subjected to freeze-thaw cycles and short-term bench-top stability testing.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of stored QC samples, process them, and analyze them using the validated LC-MS/MS method.
-
Data Analysis: Calculate the peak area ratio of the analyte to the internal standard for each sample. Compare the mean concentration of the stored QC samples at each time point to the mean concentration of the baseline samples.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Conclusion
This compound demonstrates good stability as an internal standard, particularly when stored appropriately. While ¹³C-labeled internal standards may offer theoretical advantages in terms of chromatographic behavior and isotopic stability, deuterated standards like this compound remain a reliable and cost-effective choice for routine bioanalytical applications. Rigorous in-house stability testing, following the detailed protocols, is essential to ensure the long-term reliability and accuracy of quantitative data in any research or clinical setting.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Safety Operating Guide
Proper Disposal of Hexanoylglycine-d2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory management. This guide provides detailed procedures for the proper disposal of Hexanoylglycine-d2, a deuterated form of the N-acylglycine, Hexanoylglycine.
This compound is generally considered non-hazardous for transport. However, until a complete safety profile is established, it is prudent to handle this compound as potentially hazardous. Adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. In case of a spill, sweep up the solid material, place it into a suitable container for disposal, and clean the affected area. Avoid generating dust.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the safe handling and storage of Hexanoylglycine and related compounds.
| Property | Value | Source |
| Storage Temperature | Room Temperature | CDN Isotopes |
| Stability | Stable under recommended storage conditions | CDN Isotopes |
| Solubility in Ethanol & DMF | Approx. 50 mg/mL | Cayman Chemical |
| Solubility in DMSO | Approx. 30 mg/mL | Cayman Chemical |
| Solubility in PBS (pH 7.2) | Approx. 5 mg/mL | Cayman Chemical |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. The following protocol provides a general guideline.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Identify the waste as solid this compound.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Place the solid this compound waste into a clean, dry, and properly labeled container.
-
The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or a glass container).
-
The original product container, if empty and in good condition, can be used.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate that it is "Non-hazardous solid chemical waste" if confirmed by your institution's EHS guidelines. If there is any uncertainty, label it as "Chemical Waste for Disposal".
-
Include the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
For small quantities and if permitted by institutional guidelines for non-hazardous solid organic waste, the securely packaged and labeled container may be disposed of in the regular laboratory trash that is collected by trained personnel.[1][2][3]
-
For larger quantities or if institutional policy dictates, arrange for pickup by your institution's EHS department for disposal at an approved waste management facility.[4]
-
Waste material must be disposed of in accordance with national and local regulations.
-
Disposal of Contaminated Materials:
-
Any materials, such as filter paper, gloves, or weighing boats, that are contaminated with this compound should be placed in a sealed bag and disposed of as solid chemical waste, following the same procedure as for the compound itself.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 2. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 3. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistics for Handling Hexanoylglycine-d2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Hexanoylglycine-d2, including operational and disposal plans. By following these procedural steps, you can minimize risks and ensure the integrity of your experiments.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to be used at all stages of handling, from receiving and storage to experimentation and disposal.
| PPE Category | Item | Specifications and Usage Notes |
| Eye Protection | Safety Glasses or Goggles | Should be equipped with side shields to protect against splashes. For tasks with a higher risk of splashing, chemical goggles are preferred.[1][2] |
| Hand Protection | Chemically Resistant Gloves | Nitrile or latex gloves are generally suitable.[2][3] Always inspect gloves for tears or degradation before use and wash hands thoroughly after handling.[1] |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn, kept closed with sleeves rolled down to prevent skin contact with the compound.[1][3] |
| Foot Protection | Closed-Toe Shoes | Essential to protect feet from potential spills or dropped objects.[2][3] |
| Respiratory | Fume Hood | When handling the powdered form of the compound, especially in larger quantities or when aerosolization is possible, work should be conducted in a chemical fume hood to ensure proper ventilation.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for the safe handling of this compound in a laboratory setting.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions : Store the compound in a tightly sealed container at room temperature, as recommended.[4]
-
Labeling : Ensure the container is clearly labeled with the compound name and any relevant hazard information.
Preparation for Experiments
-
Designated Area : All handling of this compound should occur in a designated area of the laboratory to prevent cross-contamination.[1]
-
Pre-use Check : Before use, review the Safety Data Sheet (SDS). The compound is stable if stored under recommended conditions, but after three years, it should be re-analyzed for chemical purity.[4]
-
Solution Preparation : Hexanoylglycine is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). When preparing stock solutions, it is advisable to do so in a chemical fume hood. For aqueous solutions, the solubility in PBS (pH 7.2) is approximately 5 mg/ml; it is not recommended to store aqueous solutions for more than one day.
During Experimentation
-
Good Laboratory Practices : Adhere to standard good laboratory practices. Avoid eating, drinking, or smoking in the laboratory.[1]
-
Spill Management : In case of a spill, ensure you are wearing the appropriate PPE.[1] Clean the spill area with soap and water.[1]
Post-Experiment
-
Decontamination : Thoroughly clean all surfaces and equipment that came into contact with this compound.
-
Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan
As this compound is a stable isotope-labeled compound and not radioactive, no special precautions for radioactivity are necessary.[1] The disposal procedures are generally the same as for the unlabeled compound.[1]
-
Waste Classification : Waste containing this compound should be treated as chemical waste.
-
Waste Collection :
-
Solid Waste : Contaminated items such as gloves, pipette tips, and paper towels should be collected in a designated, sealed container for chemical waste.
-
Liquid Waste : Unused solutions should be collected in a properly labeled, sealed waste container. Do not discharge to drains.
-
-
Final Disposal : All waste must be handled and disposed of in accordance with local, state, and federal regulations for chemical waste.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
